10-Hydroxypalmitic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
10-hydroxyhexadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-9-12-15(17)13-10-7-5-6-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFMVAWAOYDYFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574511 | |
| Record name | 10-Hydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23048-75-1 | |
| Record name | 10-Hydroxyhexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23048-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Hydroxypalmitic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023048751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Hydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-HYDROXYPALMITIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/517PLX6392 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 10-Hydroxyhexadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
10-hydroxypalmitic acid biological function in plant cutin
An In-depth Technical Guide to the Biological Function of 10-Hydroxypalmitic Acid in Plant Cutin
Abstract
The plant cuticle represents the primary interface between the plant and its environment, serving as a critical barrier against desiccation, UV radiation, and pathogen invasion.[1][2] The structural integrity of this barrier is largely conferred by cutin, a complex lipid polyester. Within the diverse array of monomers that constitute this polymer, C16 hydroxy-fatty acids, and specifically 10,16-dihydroxyhexadecanoic acid (a positional isomer of 10-hydroxypalmitic acid), play a foundational role. This guide provides a comprehensive technical overview of the biological function of 10-hydroxypalmitic acid, detailing its chemical significance in polymer architecture, its intricate biosynthetic pathway, the mechanisms of its polymerization into the cutin matrix, and the state-of-the-art methodologies employed for its study. This document is intended for researchers and scientists engaged in plant biology, biochemistry, and the development of crop resilience technologies.
Part 1: The Architectural Significance of 10-Hydroxypalmitic Acid in the Cutin Polymer
The plant cuticle is a composite material comprising a cutin polyester matrix with embedded and overlying cuticular waxes.[3][4][5] Cutin itself is primarily composed of inter-esterified C16 and C18 hydroxy and hydroxy-epoxy fatty acids.[3][6] Among these, the C16 family, derived from palmitic acid, is predominant in many plant species.[7][8]
The molecule 10,16-dihydroxyhexadecanoic acid is a cornerstone of the C16-cutin type.[8][9] Its importance lies in its bifunctional nature, which is critical for the formation of a robust, three-dimensional polymer network.[7]
-
The ω-hydroxyl group (at C-16): This primary alcohol group readily forms intermolecular ester bonds with the carboxyl group of another monomer, enabling linear chain extension.
-
The mid-chain hydroxyl group (at C-10): This secondary alcohol provides a crucial, additional site for esterification. This allows for cross-linking between linear polyester chains, transforming the structure from a simple linear polymer into a complex, extensively cross-linked matrix.
This cross-linking is directly responsible for many of the cuticle's essential properties:
-
Mechanical Strength and Flexibility: The 3D network provides tensile strength, allowing the cuticle to withstand physical stresses while remaining flexible enough to accommodate organ growth.
-
Low Permeability: The dense, cross-linked structure significantly reduces the non-stomatal loss of water and restricts the diffusion of molecules across the plant surface.[1][10]
The relative abundance of dihydroxy acids like 10,16-dihydroxyhexadecanoic acid versus monofunctional acids is a key determinant of the degree of polymerization and, consequently, the barrier efficacy of the cuticle.
Part 2: The Biosynthetic Pathway of 10,16-Dihydroxyhexadecanoic Acid
The synthesis of 10,16-dihydroxyhexadecanoic acid is a multi-step enzymatic process localized in the epidermal cells, originating from the common C16 fatty acid, palmitic acid. The pathway has been elucidated primarily through genetic and biochemical studies in the model organism Arabidopsis thaliana.[11]
-
ω-Hydroxylation: The first oxidative modification occurs at the terminal (ω) carbon of palmitic acid. This reaction is catalyzed by a cytochrome P450-dependent fatty acid ω-hydroxylase, such as CYP86A4 in Arabidopsis, to produce 16-hydroxyhexadecanoic acid (16-hydroxypalmitic acid).[11]
-
In-Chain Hydroxylation: The second hydroxyl group is introduced into the middle of the carbon chain. In Arabidopsis, the cytochrome P450 enzyme CYP77A6 has been identified as the in-chain hydroxylase responsible for converting 16-hydroxypalmitic acid into 10,16-dihydroxyhexadecanoic acid.[11] Genetic studies confirm that this enzyme acts sequentially after the ω-hydroxylase.[11]
-
Acyl-Group Activation and Transfer: Before polymerization, the synthesized hydroxy fatty acids must be prepared for export and assembly. This involves two key enzyme families:
-
Long-Chain Acyl-CoA Synthetases (LACS): Enzymes like LACS2 are believed to activate the carboxyl group of the hydroxy fatty acids by converting them to their CoA thioesters, a more reactive form.[6][12]
-
Glycerol-3-Phosphate Acyltransferases (GPATs): Specific GPATs, such as GPAT6 in Arabidopsis, transfer these activated monomers to a glycerol backbone, forming monoacylglycerols.[6][10] These monoacylglycerols are key intermediates that are exported from the cell for polymerization.
-
Part 3: Polymerization into the Cutin Matrix
Once synthesized and activated within the epidermal cells, the monoacylglycerol forms of 10,16-dihydroxyhexadecanoic acid are exported to the apoplast, the space outside the cell membrane. Here, they are assembled into the final cutin polymer.
-
Enzymatic Polymerization: The primary mechanism for cutin assembly is believed to be enzymatic. An extracellular GDSL-motif lipase/hydrolase, known as CUTIN SYNTHASE 1 (CUS1), has been shown to catalyze the transesterification of hydroxyacyl monomers from the glycerol backbone onto the growing cutin polymer (the "primer").[6] This process sequentially adds monomers, extending and cross-linking the polyester network.
-
Self-Assembly Model: In addition to direct enzymatic action, a non-enzymatic self-assembly mechanism has been proposed. This model suggests that hydroxy fatty acids can spontaneously form nanoparticle vesicles called "cutinsomes" in the apoplast.[3] These nanoparticles may then serve as pre-assembled building blocks that are subsequently integrated into the larger cutin structure. This process may be facilitated by interactions with cell wall polysaccharides like pectin.[3][6]
Part 4: Key Experimental Methodologies
The study of cutin and its monomeric components requires specialized analytical and genetic techniques. The protocols outlined below represent core workflows for researchers in this field.
Protocol 1: Analysis of Cutin Monomer Composition by GC-MS
This protocol allows for the qualitative and quantitative analysis of the fatty acid monomers that constitute the cutin polymer. The principle is to chemically break the ester bonds of the polymer, derivatize the resulting monomers to make them volatile, and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS).[13]
Methodology:
-
Sample Preparation: Excise plant tissue (e.g., leaves or stems) and perform exhaustive solvent extraction (e.g., with chloroform:methanol mixtures) to remove soluble surface lipids (waxes). This leaves behind the delipidated tissue containing the insoluble cutin polymer.
-
Depolymerization: The ester bonds of the cutin polymer are cleaved. A common and effective method is transesterification with 2.5% (v/v) H₂SO₄ in methanol or 3 M methanolic HCl at 80°C for 2 hours. This process simultaneously cleaves the ester bonds and methylates the free carboxyl groups, yielding fatty acid methyl esters (FAMEs).
-
Extraction: After cooling, add a saturated NaCl solution and extract the FAMEs and hydroxy-FAMEs into an organic solvent like hexane or dichloromethane.
-
Derivatization: The free hydroxyl groups on the monomers are not volatile enough for GC analysis. They must be derivatized. A standard method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes. This converts the -OH groups to -O-Si(CH₃)₃ (trimethylsilyl) ethers.
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
-
Use a temperature gradient to separate the components (e.g., initial temp 80°C, ramp to 300°C).
-
The mass spectrometer is operated in electron ionization (EI) mode. Monomers are identified by comparing their retention times and mass spectra to authentic standards and library data.
-
Quantification is achieved by adding an internal standard (e.g., methyl heptadecanoate) at the beginning of the procedure and comparing peak areas.
-
Data Interpretation:
The trimethylsilyl derivative of 10,16-dihydroxyhexadecanoate methyl ester will produce a characteristic mass spectrum with identifiable fragments resulting from cleavage at specific points in the molecule, allowing for unambiguous identification.
| Analyte | Expected Key Mass Fragments (m/z) |
| 10,16-di-TMSi-hexadecanoate methyl ester | 460 (M+), 445 (M-15), 301, 259, 173, 103 |
Protocol 2: Workflow for Functional Genomics of Cutin Biosynthesis
This workflow uses the reverse genetics approach in a model system like Arabidopsis thaliana to determine the function of a candidate gene (e.g., a putative hydroxylase).
Methodology:
-
Identify Candidate Gene: Select a gene of interest based on homology, co-expression data, or previous transcriptomic studies (e.g., a gene from the CYP77A family).
-
Obtain Mutants: Screen public seed stock collections (e.g., Arabidopsis Biological Resource Center) for T-DNA insertion lines for the candidate gene.
-
Confirm Homozygous Knockout: Grow the mutant lines and use PCR-based genotyping to identify homozygous individuals. Confirm the absence of the gene transcript using reverse transcription quantitative PCR (RT-qPCR).
-
Phenotypic Analysis:
-
Cuticle Permeability: Perform a toluidine blue staining assay. Intact cuticles are impermeable to the dye, while mutants with defective cuticles will show staining in epidermal cells.
-
Ultrastructure: Use Transmission Electron Microscopy (TEM) on leaf or stem cross-sections to visualize any changes in cuticle thickness, layering, or integrity compared to wild-type plants.[6]
-
-
Chemical Analysis: Perform cutin monomer analysis via GC-MS (as in Protocol 1) on both wild-type and mutant plants. A functional role in the 10-hydroxypalmitic acid pathway would be confirmed if the mutant shows a significant reduction or absence of 10,16-dihydroxyhexadecanoic acid and a potential accumulation of its precursor, 16-hydroxypalmitic acid.[11]
Part 5: Conclusion and Future Directions
10-hydroxypalmitic acid, specifically in its 10,16-dihydroxy form, is not merely a structural component but a key determinant of the plant cuticle's architecture and function. Its bifunctional nature enables the extensive cross-linking that is essential for the cuticle's role as a protective barrier. Elucidation of its biosynthesis and polymerization has provided profound insights into how plants build this critical interface.
Future research will likely focus on several key areas:
-
Regulatory Networks: Uncovering the transcriptional and post-translational mechanisms that regulate the expression and activity of the biosynthetic enzymes in response to developmental cues and environmental stress.
-
Monomer Transport: Identifying the specific transporters responsible for exporting activated cutin monomers from the epidermal cells to the apoplast.
-
Bioengineering: Leveraging the knowledge of key biosynthetic genes (e.g., CYP77A6, GPAT6) to engineer crops with enhanced cuticles, potentially leading to improved drought tolerance and pathogen resistance.
-
Signaling Roles: Further investigating the role of cutin monomers, released during pathogen attack, as signals that trigger plant defense responses.[7]
A deeper understanding of the biology of 10-hydroxypalmitic acid and the cutin polymer holds significant promise for the development of more resilient and productive agricultural systems.
References
-
Guzmán-Puyol, S., Benítez, J. J., Heredia-Guerrero, J. A., & Heredia, A. (2016). Cuticle Structure in Relation to Chemical Composition: Re-assessing the Prevailing Model. Frontiers in Plant Science, 7, 473. [Link]
-
Philippe, G., et al. (2017). Connecting the Molecular Structure of Cutin to Ultrastructure and Physical Properties of the Cuticle in Petals of Arabidopsis. Plant Physiology, 173(2), 1035-1048. [Link]
-
Nawrath, C. (2002). The Biopolymers Cutin and Suberin. The Arabidopsis Book, 1, e0021. [Link]
-
Li, Y., et al. (2007). Identification of acyltransferases required for cutin biosynthesis and production of cutin with suberin-like monomers. Proceedings of the National Academy of Sciences, 104(46), 18339-18344. [Link]
-
Nawrath, C. (2002). The Biopolymers Cutin and Suberin. BioOne Complete. [Link]
-
Cultiva. (2023). Plant Cuticle Care is the Foundation for Quality Crops. Cultiva. [Link]
-
Kolattukudy, P. E., Croteau, R., & Buckner, J. S. (1973). Structure and Biosynthesis of Cuticular Lipids: Hydroxylation of Palmitic Acid and Decarboxylation of C28, C30, and C32 Acids in Vicia faba Flowers. Plant Physiology, 51(5), 879-886. [Link]
-
Kannangara, R., et al. (2007). The Transcription Factor WIN1/SHN1 Regulates Cutin Biosynthesis in Arabidopsis thaliana. The Plant Cell, 19(4), 1278-1294. [Link]
-
Yeats, T. H., & Rose, J. K. (2013). The Formation and Function of Plant Cuticles. Plant Physiology, 163(1), 5-20. [Link]
-
Li-Beisson, Y., et al. (2015). Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers. Journal of Visualized Experiments, (105), e53339. [Link]
-
Serrano, M., & Coluccia, F. (2014). Multifunctional Roles of Plant Cuticle During Plant-Pathogen Interactions. Frontiers in Plant Science, 5, 354. [Link]
-
Wikipedia. (n.d.). Plant cuticle. In Wikipedia. Retrieved from [Link]
-
Xiao, F., et al. (2011). The Plant Cuticle Is Required for Osmotic Stress Regulation of Abscisic Acid Biosynthesis and Osmotic Stress Tolerance in Arabidopsis. The Plant Cell, 23(5), 1971-1984. [Link]
-
Saladin, S., et al. (2023). Direct surface analysis mass spectrometry uncovers the vertical distribution of cuticle-associated metabolites in plants. Analyst, 148(7), 1546-1555. [Link]
-
Kolattukudy, P. E. (1973). Structure and Biosynthesis of Cuticular Lipids. Plant Physiology, 52(1), 1-8. [Link]
-
Botany with Parul. (2025). Plant Cuticle: The First Line of Defense Against Environmental Stress. Botany with Parul. [Link]
-
University of Göttingen. (n.d.). B3.4: Function of cuticular waxes in plant response to wounding. CRC 992: Medical Epigenetics. [Link]
-
Wang, L., et al. (2024). Plant cuticles repress organ initiation and development during skotomorphogenesis in Arabidopsis. The Plant Cell, 36(2), 527-545. [Link]
-
Li-Beisson, Y., et al. (2009). The biosynthetic pathway of 10,16-dihydroxypalmitate in Arabidopsis. ResearchGate. [Link]
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Technical Comparative Monograph: 10-Hydroxypalmitic Acid vs. 10,16-Dihydroxyhexadecanoic Acid
This technical guide provides a rigorous comparative analysis of 10-hydroxypalmitic acid (10-HPA) and 10,16-dihydroxyhexadecanoic acid (10,16-DHPA) . It is designed for researchers in lipidomics, polymer chemistry, and drug delivery, focusing on the structural, biosynthetic, and functional divergences of these C16 derivatives.
Executive Summary
While both molecules share a C16 palmitic acid backbone and a hydroxyl group at the C10 position, their biological roles and material applications are fundamentally distinct. 10,16-DHPA is a structural monomer, serving as the primary cross-linking unit in plant cutin (the biopolyester barrier of fruits and leaves).[1] In contrast, 10-HPA is primarily a bioactive metabolite arising from microbial hydration of unsaturated fatty acids, exhibiting signaling properties in gut health and lipid metabolism. This guide dissects their chemical behavior, synthesis, and utility in generating novel biopolymers.[2][3]
Part 1: Structural & Physicochemical Profiling
The presence of the terminal
Comparative Properties Table
| Feature | 10-Hydroxypalmitic Acid (10-HPA) | 10,16-Dihydroxyhexadecanoic Acid (10,16-DHPA) |
| IUPAC Name | 10-hydroxyhexadecanoic acid | 10,16-dihydroxyhexadecanoic acid |
| CAS Number | 23048-75-1 | 3233-90-7 |
| Molecular Formula | C | C |
| Molecular Weight | 272.42 g/mol | 288.42 g/mol |
| Melting Point | 71–72 °C | 74–75 °C |
| Stereochemistry | Typically racemic (synthetic) or enantiopure (enzymatic, often R-form via hydratases) | Natural isomer is predominantly (10S) in tomato cutin, though often reported as optically active mixtures. |
| Monomer Type | AB-Type: Forms linear polyesters. | AB |
| Primary Source | Microbial fermentation (Lactobacillus, Stenotrophomonas); dairy metabolites. | Plant Cuticle (Tomato peel cutin contains >70% 10,16-DHPA).[1] |
Part 2: Biosynthetic Divergence
The biological origin of these lipids dictates their abundance and stereochemistry. 10,16-DHPA is synthesized via an oxidative plant pathway, while 10-HPA is typically a reductive or hydration product in microbial systems.
Plant Cutin Pathway (10,16-DHPA)
In plants (e.g., Solanum lycopersicum), the synthesis is an aerobic process occurring in the endoplasmic reticulum.
-
Step 1 (
-Hydroxylation): CYP86A subfamily enzymes oxidize palmitic acid at the terminal methyl group to form 16-hydroxyhexadecanoic acid. -
Step 2 (Mid-chain Hydroxylation): CYP77A6 acts on the
-hydroxy intermediate, introducing a hydroxyl group at C10. This enzyme is highly regio- and stereoselective. -
Polymerization: The monomer is exported and polymerized by CUS1 (Cutin Synthase) into the cutin matrix.
Microbial Hydration Pathway (10-HPA)
In gut bacteria (e.g., Lactobacillus acidophilus, L. plantarum), 10-HPA is produced to detoxify unsaturated fatty acids.
-
Enzyme: Fatty Acid Hydratases (FA-HY) (containing FAD cofactor).
-
Mechanism: Adds a water molecule across the
double bond of monounsaturated fatty acids (like palmitoleic acid or analogs). This is an anaerobic process.
Visualization: Biosynthetic Logic
The following diagram contrasts the oxidative plant pathway with the hydration-based microbial pathway.
Caption: Divergent biosynthetic origins. 10,16-DHPA arises from sequential oxidation in plants, while 10-HPA arises from anaerobic hydration in microbes.
Part 3: Polymerization & Material Applications[2][4]
The utility of these lipids in drug delivery and materials science is defined by their functionality.
10,16-DHPA: The Cross-Linker (AB System)
Because 10,16-DHPA possesses two hydroxyl groups (primary at C16, secondary at C10) and one carboxyl group, it acts as a branching unit.
-
Polymer Architecture: Hyperbranched polyesters or cross-linked networks.
-
Reactivity: The primary
-OH is more reactive than the secondary C10-OH. Lipase-catalyzed polymerization (e.g., using CAL-B) often yields linear chains initially (via -OH), with subsequent branching occurring at higher temperatures or prolonged reaction times via the C10-OH. -
Applications: Biodegradable barrier coatings, hydrophobic drug carriers (nanoparticles), and "estolide" lubricants.
10-HPA: The Linear Builder (AB System)
With one secondary hydroxyl (C10) and one carboxyl, 10-HPA forms linear polyesters.
-
Polymer Architecture: Linear poly(hydroxyalkanoates).
-
Steric Hindrance: The secondary nature of the C10 hydroxyl makes polymerization slower and lower molecular weight compared to
-hydroxy acids. -
Applications: It often serves as a chain terminator or a modifier in copolymerizations to adjust the crystallinity and melting point of poly(16-hydroxyhexadecanoic acid).
Visualization: Polymer Architecture
Caption: Structural consequences of monomer functionality. 10,16-DHPA enables network formation, whereas 10-HPA yields linear chains.[1][4][5][6]
Part 4: Analytical Characterization (GC-MS)
Distinguishing these lipids requires derivatization (typically trimethylsilylation, TMS) followed by Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation patterns are diagnostic.
Protocol: Derivatization for GC-MS
-
Drying: Evaporate solvent from lipid extract under N
. -
Silylation: Add BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 70°C for 30 min.
-
Analysis: Inject into GC-MS (e.g., DB-5MS column).
Diagnostic Fragmentation (Electron Impact, 70eV)
| Compound (TMS Derivative) | Molecular Ion [M] | Base Peak / Key Fragments | Mechanistic Origin |
| 10-HPA (Bis-TMS) | m/z 416 (Weak) | m/z 273 ( | Cleavage adjacent to C10-OTMS (loss of alkyl tail). |
| m/z 173 | Cleavage between C9-C10. | ||
| 10,16-DHPA (Tris-TMS) | m/z 504 (Weak) | m/z 273 | |
| m/z 231 | |||
| m/z 504 | Loss of methyl from TMS group. |
Key Differentiator: The presence of the m/z 231 fragment is specific to 10,16-DHPA (containing the C16-OTMS group). 10-HPA lacks this fragment because its tail is a simple alkyl chain.
References
-
Arrieta-Báez, D., et al. (2011). Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters.[2][3] Molecules, 16(6), 4923-4936.[3] Link
-
Li-Beisson, Y., et al. (2013). Cutin and Suberin Polyesters. In: Encyclopedia of Biological Chemistry. Academic Press. Link
-
Kim, K.R., et al. (2020). The Fatty-Acid Hydratase Activity of the Most Common Probiotic Microorganisms. Frontiers in Microbiology. Link
-
Benítez, J.J., et al. (2015). Polymerization of 10,16-Dihydroxyhexadecanoic Acid, Main Monomer of Tomato Cuticle, Using the Lewis Acidic Ionic Liquid Choline Chloride·2ZnCl2.[2] Frontiers in Materials, 2,[2] 64. Link
-
PubChem. 10,16-Dihydroxyhexadecanoic acid (CID 441449). National Library of Medicine. Link
-
PubChem. 10-Hydroxyhexadecanoic acid (CID 15569771).[7] National Library of Medicine. Link
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- 5. 10,16-Dihydroxyhexadecanoic acid | C16H32O4 | CID 441449 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. 23048-75-1 | 10-Hydroxyhexadecanoic acid | Ambeed.com [ambeed.com]
Beyond the Hive: A Technical Guide to Natural Sources of 10-Hydroxypalmitic Acid
The following technical guide details the natural occurrence, biosynthetic origins, and isolation methodologies for 10-hydroxypalmitic acid (10-HPA) , distinct from the well-known 10-hydroxy-2-decenoic acid (10-HDA) found in Royal Jelly.[1]
Executive Summary: The C16 Distinction
While Royal Jelly is chemically defined by its high concentration of 10-hydroxy-2-decenoic acid (10-HDA) —the "Queen Bee Acid"—the C16 homolog, 10-hydroxypalmitic acid (10-HPA) , represents a distinct functional lipid class.[1] 10-HPA is not primarily a bee secretion but a structural monomer in plant biopolyesters and a metabolic byproduct of microbial fatty acid hydration .
This guide serves researchers requiring high-purity 10-HPA for lipidomics standards, polymer synthesis, or bioactive screening.[1] We move beyond the apiculture context to identify scalable sources in plant cuticles (cutin) and fermented dairy/beverage systems .
Chemical Profile & Target Analyte[1][2][3][4][5][6]
-
Molecular Formula:
[1] -
Key Distinction: Unlike the terminal hydroxylation (
-hydroxy) common in plant lipids, 10-HPA features a mid-chain hydroxyl group.[1] This specific regiochemistry is difficult to achieve via synthetic oxidation but is naturally encoded in specific enzymatic pathways.
Table 1: Comparative Profile of 10-Hydroxy Fatty Acids
| Compound | Carbon Chain | Primary Natural Source | Biosynthetic Enzyme | Function |
| 10-HDA | C10 (Unsaturated) | Royal Jelly (Apis mellifera) | Bee Mandibular Enzymes | Epigenetic regulation in bees |
| 10-HPA | C16 (Saturated) | Plant Cutin, Fermented Milk | Oleate Hydratase (EC 4.2.1.53) / CYP77A | Structural barrier, signaling |
| 10-HSA | C18 (Saturated) | Fermented Plant Matter | Oleate Hydratase | Microbial surfactant |
Primary Source I: The Plant Cuticle (Structural Reservoir)
The most abundant reservoir of 10-HPA is the cutin polymer , the waxy biopolyester covering the aerial surfaces of higher plants. Here, 10-HPA exists not as a free acid but as an esterified monomer cross-linking the polyester matrix.[1]
High-Yield Botanical Sources[1]
-
Tomato Peels (Solanum lycopersicum):
-
The tomato cuticle is a "gold standard" source. While 10,16-dihydroxypalmitic acid is the dominant monomer (~70%), 10-hydroxypalmitic acid is a significant minor constituent, often co-eluting with 9-hydroxypalmitic acid isomers.[1]
-
-
Faba Bean (Vicia faba) Flowers:
-
Cutin from the flower petals contains specific mid-chain hydroxylated C16 acids.
-
-
Broccoli (Brassica oleracea):
-
Recent lipidomic profiling (2024) identified free 10-HPA in broccoli roots and leaves, likely resulting from endogenous turnover of cuticular lipids.[1]
-
Mechanism of Accumulation
In plants, 10-HPA is formed via the Cytochrome P450-dependent hydroxylation of palmitic acid.[1] The enzyme family CYP77A is often responsible for mid-chain hydroxylation, activating the fatty acid for polymerization into cutin.
Primary Source II: Microbial Biotransformation (Metabolic Production)
For drug development and industrial synthesis, extraction from plants is low-yield.[1] The scalable "natural" source is microbial hydration .
The Mechanism: Oleate Hydratase
Certain bacteria and fungi possess Oleate Hydratases (OHase) , enzymes that typically hydrate the cis-9 double bond of oleic acid. However, these enzymes exhibit substrate promiscuity and can accept Palmitoleic Acid (C16:1
Reaction:
Validated Microbial Sources[1]
-
Fermented Dairy (Camembert Cheese):
-
Producer: Penicillium camemberti and Geotrichum candidum.
-
Context: During ripening, these molds hydrolyze milk triglycerides (rich in palmitoleic acid) and subsequently hydrate the free fatty acids.
-
Concentration: ~20
g/mL in milk/cheese matrix.
-
-
Malt Whisky Fermentation:
-
Producer: Lactobacillus sakei and other Lactic Acid Bacteria (LAB).[7]
-
Context: LAB present in the wash convert palmitoleic acid (from barley or yeast lipids) into 10-HPA, which acts as a precursor to flavor lactones (
-decalactone).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Visualizing the Pathways
The following diagram contrasts the Plant Cuticle pathway (oxidative) with the Microbial pathway (hydration).
Figure 1: Dual biosynthetic origins of 10-HPA.[1] Plants utilize oxidative hydroxylation of saturated C16, while microbes utilize hydration of unsaturated C16:1.
Experimental Protocols
Protocol A: Isolation from Tomato Cuticle (Depolymerization)
Objective: Release 10-HPA monomers from the polyester matrix.[1]
-
Peel Preparation: Isolate peels from mature Solanum lycopersicum. Boil in water (60 min) to remove pectin/cellular debris. Wash with chloroform:methanol (2:[1]1) to remove soluble waxes.
-
Depolymerization (Methanolysis):
-
Reagent: 1M NaOMe in dry methanol.
-
Condition: Reflux for 3 hours.
-
Note: This yields methyl esters (10-hydroxy-C16-Me).[1]
-
-
Separation:
-
Hydrolysis (Optional): To obtain free acid, treat methyl esters with KOH/MeOH.
Protocol B: Bioproduction via Lactobacillus sakei
Objective: Conversion of Palmitoleic Acid to 10-HPA.[1]
-
Inoculum: Culture Lactobacillus sakei (e.g., strain NRRL B-1917) in MRS broth.
-
Substrate Feeding:
-
Supplement media with 0.5 mg/mL Palmitoleic Acid .
-
Add 0.05% Tween 80 to solubilize the lipid.
-
-
Incubation: Anaerobic conditions at 30°C for 48 hours.
-
Extraction:
-
Acidify supernatant to pH 2.0 with HCl.
-
Extract with Ethyl Acetate (
).[1] -
Dry over
and concentrate.
-
-
Validation: Analyze via GC-MS (silylated derivative). Look for characteristic fragment ions for 10-OTMS (
-cleavage).
Analytical Validation (Self-Checking)
To ensure the isolate is 10-HPA and not 10-HDA or a positional isomer:
-
GC-MS (TMS Derivative):
-
NMR (
):
References
-
Kolattukudy, P. E. (1974).[8][9][10] Biosynthesis of a hydroxy fatty acid polymer, cutin.[9][10][11] Identification and biosynthesis of 16-oxo-9- or 10-hydroxypalmitic acid, a novel compound in Vicia faba.[1][9] Biochemistry , 13(7), 1354–1363.[8][9] Link[1][8]
-
Arrieta-Baez, D., et al. (2011).[3][12] Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters. Molecules , 16(6), 4923-4936.[1] Link[1]
-
Heng, E., et al. (2024).[13] Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases. Biotechnology for Biofuels and Bioproducts , 17, 131. Link
-
Wanikawa, A., et al. (2000).
-Lactones by Lactic Acid Bacteria during the Production of Malt Whisky. Journal of the American Society of Brewing Chemists , 58(2), 51-56. Link[1] -
Kokotou, M. G., et al. (2020). Free Fatty Acid Determination in Broccoli Tissues Using Liquid Chromatography–High-Resolution Mass Spectrometry. Metabolites , 14(2), 113. Link[1]
-
Kishino, S., et al. (2025). Fatty acids from cheese stimulate cholesterol efflux by ATP-binding cassette transporters.[1] Bioscience, Biotechnology, and Biochemistry , 89(4). Link[1]
Sources
- 1. CN118813727A - Fatty acid hydratase and its use - Google Patents [patents.google.com]
- 2. Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NP-MRD: Showing NP-Card for 9-chloro-10-hydroxypalmitate (NP0196163) [np-mrd.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure and Biosynthesis of Cuticular Lipids: Hydroxylation of Palmitic Acid and Decarboxylation of C28, C30, and C32 Acids in Vicia faba Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of a Novel Extracellular Cutinase by the Pollen and the Chemical Composition and Ultrastructure of the Stigma Cuticle of Nasturtium (Tropaeolum majus) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Composition of Lipid-derived Polymers from Different Anatomical Regions of Several Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
The Role of the CYP77A Enzyme Family in Plant Fatty Acid Metabolism: A Focus on the In-Chain Hydroxylation of C16 Fatty Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The structural integrity and barrier function of plants' aerial and subterranean surfaces are critically dependent on the complex lipid biopolymers cutin and suberin. The synthesis of these polymers relies on a supply of oxygenated fatty acid monomers, primarily derived from C16 and C18 fatty acids. Cytochrome P450 (CYP) monooxygenases are central to this process, catalyzing a wide array of oxidative reactions. This technical guide provides an in-depth examination of the CYP77A enzyme family, a group of P450s responsible for the in-chain hydroxylation of fatty acids. We will focus specifically on the synthesis of dihydroxypalmitate, a key monomer in the cutin polyester of many plant species. This guide synthesizes current mechanistic understanding with field-proven experimental workflows, offering researchers a comprehensive resource for investigating this vital enzyme class. We will dissect the sequential enzymatic action that leads to dihydroxypalmitate, clarify substrate specificities, and provide detailed, validated protocols for heterologous expression, in vitro characterization, and downstream analysis.
Introduction: The Architectural Importance of Oxygenated Fatty Acids
The evolution of land plants was contingent on the development of protective barriers to prevent desiccation and resist pathogen attack. These barriers, the cuticle and the suberized cell wall, are primarily composed of the complex biopolyesters cutin and suberin, respectively.[1] The monomeric composition of these polymers is dominated by C16 and C18 fatty acids that have undergone one or more oxidative modifications, such as hydroxylation or epoxidation.[2] These modifications, which introduce polar functional groups onto the aliphatic chains, are essential for the subsequent polymerization into a durable, cross-linked matrix.[1]
The hydroxylation of palmitic acid (C16:0), a ubiquitous fatty acid in plants, is a foundational step in the biosynthesis of the major cutin monomer, 10,16-dihydroxypalmitic acid.[3] This process is not catalyzed by a single enzyme but rather by a sequential two-step pathway involving two distinct families of Cytochrome P450 enzymes.
-
ω-Hydroxylation: The first step is the hydroxylation of the terminal methyl carbon (the ω-position) of palmitic acid to yield 16-hydroxypalmitic acid. This reaction is primarily catalyzed by members of the CYP86A family.[4]
-
In-Chain Hydroxylation: The second and defining step is the hydroxylation of an internal carbon on the aliphatic chain of 16-hydroxypalmitic acid. This critical reaction is catalyzed by members of the CYP77A family, yielding dihydroxypalmitic acid isomers, including the prominent 10,16-dihydroxypalmitic acid.[4][5]
This guide will focus on the second step of this pathway, elucidating the pivotal role of the CYP77A family. Understanding the function, regulation, and biochemistry of these enzymes is not only fundamental to plant biology but also holds potential for biotechnological applications, from engineering crop resilience to developing novel biopolymers.
The CYP77A Enzyme Family: Catalysts of In-Chain Hydroxylation
Cytochrome P450s are a vast superfamily of heme-thiolate proteins that catalyze a wide array of mono-oxygenation reactions.[6] In plants, they are indispensable for the biosynthesis of primary and secondary metabolites. The CYP77A family is a functionally conserved group of P450s primarily involved in the metabolism of fatty acids.[2][6]
Key Orthologs and Substrate Specificity
While the CYP77A family is widespread, specific members have been functionally characterized, revealing a conserved role in fatty acid oxidation but with distinct substrate preferences and regioselectivity.
-
Arabidopsis thaliana CYP77A6: Genetic and biochemical studies have definitively identified CYP77A6 as the in-chain hydroxylase responsible for producing dihydroxypalmitate for flower cutin formation.[4] Crucially, in vitro assays demonstrate that CYP77A6 shows a strong preference for 16-hydroxypalmitic acid as a substrate, while showing no detectable activity with palmitic acid itself.[4] This finding is paramount, as it establishes the sequential nature of the biosynthetic pathway and informs the design of relevant enzymatic assays. The reaction yields a mixture of positional isomers, with 8,16- and 9,16-dihydroxypalmitate being the major products and 10,16-dihydroxypalmitate a minor product in this specific in vitro system.[4]
-
Solanum tuberosum CYP77A19 and CYP77A20: Characterization of these two potato enzymes revealed a similar function. They effectively catalyze the hydroxylation of 16-hydroxypalmitic acid to produce dihydroxypalmitic acids, which are key monomers in potato suberin.[5][7] These enzymes also displayed activity on lauric acid (C12:0), hydroxylating it at various sub-terminal positions (ω-1 to ω-5), showcasing a degree of substrate flexibility within the C12 to C18 range.[5]
-
Arabidopsis thaliana CYP77A4: In contrast to its role in C16 metabolism, CYP77A4 has been characterized primarily as a fatty acid epoxidase. It acts on unsaturated C18 fatty acids like oleic and linoleic acid, and also hydroxylates C12 lauric acid.[8] This functional divergence highlights the versatility within the CYP77A family and underscores the need for empirical characterization of each member.
The collective evidence points to a conserved function for a subset of CYP77A enzymes in catalyzing the in-chain hydroxylation of ω-hydroxylated C16 fatty acids. The data on substrate preference from key orthologs are summarized below.
| Enzyme | Organism | Primary Substrate(s) | Primary Product(s) |
| CYP77A6 | Arabidopsis thaliana | 16-Hydroxypalmitic Acid | 8,16-, 9,16-, and 10,16-Dihydroxypalmitic Acid[4] |
| CYP77A19 | Solanum tuberosum | 16-Hydroxypalmitic Acid, Lauric Acid, Linoleic Acid | Dihydroxypalmitic Acids, Hydroxylauric Acids, Epoxides[5] |
| CYP77A20 | Solanum tuberosum | 16-Hydroxypalmitic Acid, Lauric Acid | Dihydroxypalmitic Acids, Hydroxylauric Acids[5] |
| CYP77A4 | Arabidopsis thaliana | Oleic Acid, Linoleic Acid, Lauric Acid | Epoxystearic Acid, Epoxyoctadecaenoic Acid, Hydroxylauric Acids[8] |
The P450 Catalytic Cycle for Hydroxylation
The hydroxylation of a fatty acid by a CYP77A enzyme follows the canonical P450 catalytic cycle, which is dependent on molecular oxygen and electrons donated from NADPH via a partner enzyme, NADPH-cytochrome P450 reductase (CPR).[9]
Caption: The canonical catalytic cycle for a CYP77A enzyme.
Causality of the Mechanism:
-
Substrate Binding (R-H): 16-hydroxypalmitic acid enters the active site of the CYP77A enzyme. This binding event displaces a water molecule from the heme iron's sixth coordination site, altering the spin state of the iron from low-spin to high-spin and increasing its redox potential, making it more receptive to the first electron.[10]
-
First Electron Transfer: NADPH-cytochrome P450 reductase (CPR) transfers a single electron to the ferric (Fe³⁺) heme center, reducing it to the ferrous state (Fe²⁺).[9]
-
Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron.
-
Second Electron Transfer: A second electron is transferred from CPR, reducing the bound dioxygen to a peroxo state (O₂²⁻).
-
O-O Bond Cleavage: The peroxo intermediate is highly unstable and is rapidly protonated twice. This leads to the heterolytic cleavage of the O-O bond, releasing one molecule of water and forming a highly reactive ferryl-oxo intermediate (Compound I, [FeO]³⁺). This is the principal oxidizing species.
-
Substrate Hydroxylation: The ferryl-oxo intermediate abstracts a hydrogen atom from the aliphatic chain of the bound fatty acid, creating a transient substrate radical and a hydroxo-iron complex. This is immediately followed by a "rebound" of the hydroxyl group onto the radical, resulting in the hydroxylated product (R-OH). The regioselectivity (e.g., at C-10) is determined by the precise orientation of the substrate within the active site.[10]
-
Product Release: The hydroxylated product, dihydroxypalmitic acid, has a lower affinity for the active site than the substrate and is released, returning the enzyme to its initial ferric state, ready for another cycle.
Regulation of CYP77A Gene Expression
The biosynthesis of cutin and suberin is tightly regulated by developmental cues and environmental conditions, and this control is exerted, in large part, at the transcriptional level of the biosynthetic genes, including CYP77A.[11]
-
Developmental Regulation: CYP77A genes often show tissue-specific expression patterns. For instance, CYP77A6 in Arabidopsis is highly expressed in flowers, consistent with the role of its product in floral cuticle formation.[4]
-
Hormonal and Stress Regulation: Phytohormones and abiotic stress play a significant role. The expression of potato CYP77A19 and CYP77A20 is enhanced in roots by water stress.[5] Furthermore, methyl jasmonate, a key signaling molecule in plant defense, specifically induces CYP77A19 expression, linking cutin/suberin modification to defense responses.[5] This regulation is mediated by complex networks of transcription factors (TFs), such as those from the MYB and WRKY families, which bind to cis-regulatory elements in the promoters of target genes.[12][13]
Caption: A conceptual model of CYP77A gene regulation.
Experimental Workflows for Characterizing CYP77A Function
A robust functional characterization of a candidate CYP77A enzyme requires a multi-step workflow, from gene expression to product identification. The following protocols are based on established methodologies proven effective for plant P450s.[4][5][14][15]
Caption: Overall experimental workflow for CYP77A characterization.
Detailed Protocol: Heterologous Expression in Saccharomyces cerevisiae
Rationale: S. cerevisiae is an excellent host for expressing membrane-bound eukaryotic proteins like P450s. The WAT11 strain is particularly advantageous as it constitutively expresses a high level of Arabidopsis thaliana CPR (ATR1), providing the necessary redox partner for CYP77A activity.[15]
Methodology:
-
Gene Amplification and Cloning:
-
Amplify the full-length coding sequence (CDS) of the target CYP77A gene from cDNA using high-fidelity DNA polymerase. Design primers to introduce suitable restriction sites (e.g., BamHI, EcoRI) for cloning.
-
Ligate the digested PCR product into a yeast expression vector, such as pYeDP60, which contains a galactose-inducible GAL10-CYC1 promoter.
-
Verify the construct sequence by Sanger sequencing.
-
-
Yeast Transformation:
-
Transform the WAT11 S. cerevisiae strain with the pYeDP60-CYP77A construct using the lithium acetate/polyethylene glycol (PEG) method.
-
Select for transformants on synthetic defined (SD) medium lacking the appropriate nutrient (e.g., uracil for URA3-based vectors).
-
-
Protein Expression:
-
Inoculate a 50 mL pre-culture of selective medium (e.g., SGI) and grow for 24-48 hours at 30°C with shaking (220 rpm).[16]
-
Use the pre-culture to inoculate a larger volume (e.g., 500 mL) of rich expression medium (e.g., YPL) containing galactose as the carbon source to induce gene expression.[16]
-
Incubate for 24-48 hours at 30°C with vigorous shaking to ensure adequate aeration.
-
Detailed Protocol: Microsomal Fraction Isolation
Rationale: CYP77A enzymes are anchored to the endoplasmic reticulum (ER) membrane. Isolating the microsomal fraction (vesicles of fragmented ER) concentrates the enzyme and its CPR partner, providing a clean system for in vitro assays.
Methodology:
-
Cell Harvesting: Harvest the yeast culture by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Cell Lysis:
-
Wash the cell pellet with a TEK buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).[16]
-
Resuspend the cells in the same buffer containing protease inhibitors (e.g., PMSF, cOmplete™ Protease Inhibitor Cocktail).
-
Lyse the cells by mechanical disruption. A common and effective method is vortexing with an equal volume of 0.5 mm acid-washed glass beads for 6-8 cycles of 1 minute of vortexing followed by 1 minute on ice.[17][18]
-
-
Differential Centrifugation:
-
Perform a low-speed centrifugation (e.g., 10,000 x g for 15 min at 4°C) to pellet cell debris, nuclei, and mitochondria.[16]
-
Carefully transfer the supernatant to an ultracentrifuge tube.
-
Pellet the microsomal fraction by ultracentrifugation at 100,000 x g for 60-90 minutes at 4°C.
-
-
Final Preparation:
-
Discard the supernatant. Resuspend the microsomal pellet in a storage buffer (e.g., TEG: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% v/v glycerol).[16]
-
Homogenize the suspension using a Dounce homogenizer.
-
Determine the protein concentration using a Bradford or BCA assay. Aliquot the microsomes and store them at -80°C until use.
-
Detailed Protocol: In Vitro Enzyme Activity Assay
Rationale: This assay directly measures the ability of the expressed enzyme to convert a specific substrate into a product in a controlled environment. The inclusion of NADPH is critical, as it provides the reducing equivalents for the reaction.
Methodology:
-
Reaction Setup: In a glass tube, combine the following components in a final volume of 500 µL:
-
Microsomal preparation (containing ~20-50 pmol of P450, determined by CO-difference spectrum if possible).
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
Substrate: 16-hydroxypalmitic acid (e.g., 50-100 µM, dissolved in a small volume of ethanol or DMSO).
-
-
Reaction Initiation: Pre-incubate the mixture at 30°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.
-
Reaction Termination: Stop the reaction by adding 50 µL of 6M HCl to acidify the mixture.
-
Controls: It is essential to run parallel control reactions:
-
No NADPH: To confirm the reaction is NADPH-dependent.
-
Boiled Microsomes: To confirm the reaction is enzymatic.
-
Microsomes from empty-vector yeast: To confirm the activity is specific to the expressed CYP77A enzyme.
-
Detailed Protocol: Product Identification by GC-MS
Rationale: The products of the reaction (hydroxylated fatty acids) are not volatile and must be chemically derivatized before analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This two-step derivatization process makes the molecules amenable to separation and identification.[19][20]
Methodology:
-
Extraction:
-
Add an internal standard (e.g., heptadecanoic acid) to the terminated reaction mixture for quantification.
-
Extract the fatty acids from the aqueous mixture twice with 2 mL of ethyl acetate or diethyl ether. Vortex thoroughly and centrifuge to separate phases.
-
Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization Step 1: Methylation:
-
Convert the fatty acid carboxyl groups to methyl esters (FAMEs). A common method is to add 1 mL of 5% (v/v) H₂SO₄ in methanol and heat at 85°C for 1.5 hours.[20]
-
After cooling, add 1 mL of saturated NaCl solution and extract the FAMEs with 1 mL of hexane.
-
Evaporate the hexane phase to dryness under nitrogen.
-
-
Derivatization Step 2: Silylation:
-
Convert the hydroxyl groups to trimethylsilyl (TMS) ethers to increase volatility.
-
Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried FAMEs.[19]
-
Incubate at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Typical): Use a non-polar capillary column (e.g., HP-5MS). A suitable temperature program would be: initial temp 120°C, ramp at 10°C/min to 250°C, then ramp at 5°C/min to 300°C and hold for 10 min.[19][20]
-
MS Conditions: Use electron impact (EI) ionization at 70 eV. Scan a mass range from m/z 50 to 650.
-
Identification: Identify the TMS-ether of dihydroxypalmitate methyl ester by its retention time and characteristic mass spectrum. The fragmentation pattern will show ions corresponding to the loss of methyl groups (M-15), cleavage adjacent to the TMS-ether groups, and other characteristic fragments.
-
Conclusion and Future Perspectives
The CYP77A family of cytochrome P450s are indispensable catalysts in the biosynthesis of the protective cutin and suberin biopolymers in plants. This guide has detailed their specific role in the in-chain hydroxylation of ω-hydroxylated C16 fatty acids, a critical step in the formation of dihydroxypalmitate monomers. We have established that enzymes like CYP77A6 act sequentially after ω-hydroxylases and exhibit distinct substrate preferences, a key insight for any functional investigation. The provided protocols offer a validated, step-by-step workflow for researchers to functionally characterize novel CYP77A candidates, from gene to chemical product.
Future research should focus on several key areas. Elucidating the crystal structures of CYP77A enzymes will provide invaluable insights into the basis of their substrate specificity and regioselectivity. A deeper understanding of the transcriptional networks that regulate their expression will be crucial for efforts to engineer plant resilience to environmental stress. Finally, exploring the functional diversity of this family across a wider range of plant species may uncover novel enzymatic activities with potential for synthetic biology and the production of high-value specialty chemicals from renewable fatty acid feedstocks.
References
-
Sauveplane, V., Kandel, S., Kastner, P. E., Ehlting, J., Compagnon, V., Werck-Reichhart, D., & Pinot, F. (2009). Arabidopsis thaliana CYP77A4 is the first cytochrome P450 able to catalyze the epoxidation of free fatty acids in plants. FEBS Journal, 276(3), 719-735. [Link]
-
Li-Beisson, Y., et al. (2010). The biosynthetic pathway of 10,16-dihydroxypalmitate in Arabidopsis. ResearchGate. [Link]
-
Pompon, D., et al. (2019). Microsome Isolation Yeast. Scribd. [Link]
-
Bessire, M., et al. (2014). CYP77A19 and CYP77A20 characterized from Solanum tuberosum oxidize fatty acids in vitro and partially restore the wild phenotype in an Arabidopsis thaliana cutin mutant. Plant, Cell & Environment, 37(9), 2102-2115. [Link]
-
Pinot, F., & Beisson, F. (2011). Cytochrome P450 metabolizing fatty acids in plants: characterization and physiological roles. Ovid. [Link]
-
Bessire, M., et al. (2014). CYP77A19 and CYP77A20 characterized from Solanum tuberosum oxidize fatty acids in vitro and partially restore the wild phenotype in an Arabidopsis thaliana cutin mutant. ResearchGate. [Link]
-
Adhvaryu, A., & Larek, A. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. AOCS. [Link]
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Hu, J. (2021). Yeast microsome preparation. Bio-protocol. [Link]
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Kuhajda, F. P. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. [Link]
-
Woolfson, K. N., et al. (2020). Cutin and suberin: assembly and origins of specialized lipidic cell wall scaffolds. NSF PAR. [Link]
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Rieder, S. E., & Emr, S. D. (2001). Isolation of Subcellular Fractions from the Yeast Saccharomyces cerevisiae. ResearchGate. [Link]
-
Schuler, M. A., & Werck-Reichhart, D. (2006). Heterologous expression and strategies for encapsulation of membrane-localized plant P450s. Illinois Experts. [Link]
-
Reed, J. R., & Dai, R. (2021). Comparative Analysis of NADPH-Cytochrome P450 Reductases From Legumes for Heterologous Production of Triterpenoids in Transgenic Saccharomyces cerevisiae. Frontiers in Plant Science. [Link]
-
Rey, M., et al. (2020). Precursor biosynthesis regulation of lignin, suberin and cutin. Physiologia Plantarum. [Link]
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BBA, M. (2008). Isolation and Characterization of Membrane Raft Lipids and Proteins in Yeast. Maryville College. [Link]
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Han, J., et al. (2022). Origins and Evolution of Cuticle Biosynthetic Machinery in Land Plants. Plant Physiology. [Link]
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Jbeily, R., et al. (2022). Reliable Approach for Pure Yeast Cell Wall Protein Isolation from Saccharomyces cerevisiae Yeast Cells. Journal of Fungi. [Link]
-
Jiang, H., et al. (2021). Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana. Frontiers in Bioengineering and Biotechnology. [Link]
-
Li, Y., et al. (2021). A high-throughput method for profiling fatty acids in plant seeds based on one-step acid-catalyzed methylation followed by gas chromatography-mass spectrometry. Taylor & Francis Online. [Link]
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Theron, C. W. (2012). Heterologous expression of cytochrome P450 monooxygenases in different ascomycetous yeasts. DSpace Repository. [Link]
-
Minkler, P. E., et al. (2012). 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry. Current Protocols in Human Genetics. [Link]
-
Hammerer, L., et al. (2018). Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s. PDF. [Link]
-
Cernicka, J., et al. (2023). Engineering Saccharomyces cerevisiae to improve heterologous abscisic acid production. Chalmers Research. [Link]
-
Rautengarten, C., et al. (2009). The Arabidopsis DCR encoding a soluble BAHD acyltransferase is required for cutin polyester formation and seed hydration properties. Plant Physiology. [Link]
-
Segui-Simarro, J. M., & Staehelin, L. A. (2020). The Role of Cutinsomes in Plant Cuticle Formation. Semantic Scholar. [Link]
-
Hammerer, L., et al. (2018). Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s. Semantic Scholar. [Link]
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Kosma, D. K., et al. (2025). Update on the structure and regulated biosynthesis of the apoplastic polymers cutin and suberin. ULisboa Research Portal. [Link]
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Organomation. (2024). Plant Lipid Sample Preparation for GC-MS Analysis. Organomation. [Link]
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Kumar, V., et al. (2023). Transcriptional and post-transcriptional regulation of young genes in plants. BMC Biology. [Link]
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Lee, D. S., et al. (2003). Substrate recognition and molecular mechanism of fatty acid hydroxylation by cytochrome P450 from Bacillus subtilis. Crystallographic, spectroscopic, and mutational studies. Journal of Biological Chemistry. [Link]
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Theken, K. N., & Lee, C. R. (2017). Role of cytochrome P450 enzymes in the bioactivation of polyunsaturated fatty acids. Prostaglandins & Other Lipid Mediators. [Link]
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Xiao, F., et al. (2004). CYP703A2-Catalyzed Hydroxylation of Fatty Acids of Different Chain... ResearchGate. [Link]
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Li, H., et al. (2010). Cytochrome P450 Family Member CYP704B2 Catalyzes the ω-Hydroxylation of Fatty Acids and Is Required for Anther Cutin Biosynthesis and Pollen Exine Formation in Rice. The Plant Cell. [Link]
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Stark, K., & Guengerich, F. P. (2016). Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer. Journal of Chemical Information and Modeling. [Link]
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Hernandez-Garcia, J., & Finer, J. J. (2014). Transcription Factors in Plant Gene Expression Regulation. MDPI. [Link]
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Hardwick, J. P. (2008). Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases. Biochemical Pharmacology. [Link]
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Ni, Y., et al. (2017). Cuticular Waxes of Arabidopsis thaliana Shoots: Cell-Type-Specific Composition and Biosynthesis. Plants. [Link]
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Harris, K., et al. (2021). Engineering Biocatalysts for the C-H Activation of Fatty Acids using Ancestral Sequence Reconstruction. ChemRxiv. [Link]
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Caarls, L., et al. (2017). Transcriptional and post-transcriptional regulation of young genes in plants. Journal of Experimental Botany. [Link]
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Matsunaga, I., et al. (2000). Fatty acid-specific, regiospecific, and stereospecific hydroxylation by cytochrome P450 (CYP152B1) from Sphingomonas paucimobilis: substrate structure required for alpha-hydroxylation. Lipids. [Link]
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Ahmad, S., et al. (2025). Plant Novel Transcription Factors and Their Roles in Gene Regulation. Preprints.org. [Link]
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Brooks, M. D., et al. (2022). The trans-regulatory landscape of gene networks in plants. bioRxiv. [Link]
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Foreword: From Fundamental Properties to Therapeutic Potential
An In-depth Technical Guide to the Thermodynamic Properties of C16 Hydroxy Fatty Acids
To the dedicated researchers, scientists, and drug development professionals, this guide serves as a deep dive into the thermodynamic landscape of C16 hydroxy fatty acids. These molecules, deceptively simple in structure, are emerging from the background of lipidomics to the forefront of metabolic research and therapeutic interest. Understanding their fundamental thermodynamic properties is not merely an academic exercise; it is the bedrock upon which we can build predictive models for their behavior in biological systems, formulate effective delivery systems, and unlock their full potential in drug development. As a Senior Application Scientist, my goal is not to provide a simple list of data points, but to illuminate the causality behind these properties and the experimental choices we make to measure them. This guide is structured to build from the foundational physicochemical characteristics to complex intermolecular interactions, providing both the "what" and the "why," supported by robust, verifiable methodologies.
The Molecular Profile of 16-Hydroxyhexadecanoic Acid
16-hydroxyhexadecanoic acid, also known as juniperic acid, is the most prominent member of the C16 hydroxy fatty acid family.[1][2] It is structurally distinct from its parent compound, palmitic acid (hexadecanoic acid), by the addition of a hydroxyl group at the terminal (omega) carbon of its 16-carbon aliphatic chain.[1][3] This single modification introduces a critical element of polarity to the otherwise nonpolar tail, profoundly influencing its physical and chemical behavior.
This molecule is not just a laboratory curiosity; it is a key monomer of cutin in the plant cuticle and is produced in animals through the ω-hydroxylation of palmitic acid by cytochrome P450 enzymes.[1][2][3][4] Its biological roles are multifaceted, implicated as a membrane stabilizer, an energy source, and a participant in fatty acid metabolism.[5]
Core Physicochemical Properties
A precise understanding of the molecule's fundamental properties is the starting point for any thermodynamic analysis. The table below summarizes the key physicochemical data for 16-hydroxyhexadecanoic acid.
| Property | Value | Source |
| Chemical Formula | C₁₆H₃₂O₃ | [1][2] |
| Molar Mass | 272.42 g/mol | [1][2] |
| IUPAC Name | 16-hydroxyhexadecanoic acid | [1] |
| Common Synonyms | Juniperic Acid, 16-Hydroxypalmitic Acid | [1][2][3] |
| Melting Point | 94.0 - 98.0 °C | [1][6] |
| Topological Polar Surface Area | 57.53 Ų | [4] |
| logP (calculated) | 4.81 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
-
Expert Insight: The melting point of 16-hydroxyhexadecanoic acid (94-98°C) is significantly higher than that of its parent fatty acid, palmitic acid (~63°C).[1][6][7] This is a direct consequence of the terminal hydroxyl group. This group introduces the capacity for strong intermolecular hydrogen bonding, which requires more thermal energy to disrupt the crystal lattice structure compared to the weaker van der Waals forces that dominate in saturated fatty acids like palmitic acid.
Biosynthesis Overview
The formation of 16-hydroxyhexadecanoic acid from the ubiquitous palmitic acid is a critical metabolic step, primarily catalyzed by cytochrome P450 (CYP) enzymes. Understanding this pathway provides context for its presence and regulation in biological systems.
Caption: Metabolic conversion of Palmitic Acid to 16-Hydroxyhexadecanoic Acid.
Phase Behavior and Thermal Analysis
The phase behavior of lipids is fundamental to their function, dictating membrane fluidity, crystal formation, and formulation stability. Differential Scanning Calorimetry (DSC) is the gold-standard technique for characterizing these properties.[8][9] It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes.[9]
Interpreting DSC Thermograms for C16 Hydroxy Fatty Acids
A typical DSC heating thermogram for a C16 hydroxy fatty acid would reveal its melting transition. Key parameters derived from the thermogram include:
-
Onset Temperature (Tₒₙ): The temperature at which the melting process begins.
-
Peak Temperature (Tₘ): The temperature at which the rate of heat absorption is maximal.
-
Enthalpy of Fusion (ΔH): The total energy required to complete the solid-to-liquid transition, calculated from the area under the melting peak. This value is directly related to the degree of crystallinity and the strength of intermolecular forces in the solid state.
Expertise in Action: When comparing the DSC thermogram of 16-hydroxyhexadecanoic acid to palmitic acid, we expect a much higher Tₘ and a larger ΔH for the hydroxylated form. The causality is clear: the hydrogen bonding network in solid 16-hydroxyhexadecanoic acid creates a more stable and ordered crystal lattice, requiring significantly more energy to disrupt than the lattice of palmitic acid, which is held together by weaker forces.
Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)
This protocol outlines the methodology for analyzing the thermal properties of 16-hydroxyhexadecanoic acid. The self-validating nature of this protocol lies in the mandatory calibration and use of a reference pan, which ensures that measured heat flow is solely due to the sample's properties.
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium and zinc, according to the manufacturer's guidelines.[8] This step is critical for data accuracy.
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of high-purity (>98%) 16-hydroxyhexadecanoic acid into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any mass loss during heating.
-
Prepare an identical empty, sealed aluminum pan to serve as the reference.[8] The reference pan allows for the subtraction of the instrument's baseline heat flow.
-
-
Thermal Program Execution:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 5°C or 10°C per minute) to a temperature well above the melting point (e.g., 120°C).[9]
-
Hold at the high temperature for 2-5 minutes to ensure complete melting and erase any prior thermal history.
-
Cool the sample back to the starting temperature at the same controlled rate.
-
A second heating scan is often performed to analyze the properties of the recrystallized material.
-
-
Data Analysis:
-
Using the instrument's software, analyze the heating thermogram.
-
Determine the onset temperature, peak temperature, and integrate the area under the endothermic peak to calculate the enthalpy of fusion (ΔH).
-
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Solubility Properties
Solubility is a critical thermodynamic parameter that governs bioavailability, formulation design, and behavior in biological fluids. The dual nature of C16 hydroxy fatty acids—a polar head (carboxyl group), a polar tail (hydroxyl group), and a long nonpolar hydrocarbon body—results in complex solubility behavior.
Aqueous and Organic Solubility
As expected, 16-hydroxyhexadecanoic acid is practically insoluble in water.[5] The energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large, hydrophobic C16 chain is thermodynamically unfavorable. However, its solubility is significant in various organic solvents, which is crucial for experimental handling and formulation development.
| Solvent | Solubility (at Room Temp.) | Source |
| Water | Practically Insoluble | [5] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | [3] |
| Ethanol | ~2.5 mg/mL | [3] |
Trustworthiness through Causality: The high solubility in polar aprotic solvents like DMF and DMSO can be attributed to their ability to disrupt the fatty acid's own hydrogen bonding network while also effectively solvating both the polar functional groups and, to some extent, the nonpolar alkyl chain. The lower solubility in ethanol, a polar protic solvent, reflects a less favorable interaction balance. The dramatic drop in solubility when buffered aqueous solution (PBS) is added to DMSO highlights the dominance of the hydrophobic effect.[3]
Intermolecular Interactions and Binding Thermodynamics
For drug development professionals, understanding how a molecule interacts with its biological targets (e.g., proteins, membranes) is paramount. Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[10][11] This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment.
The Power of ITC in Characterizing Binding Events
By titrating a ligand (e.g., 16-hydroxyhexadecanoic acid) into a solution containing a macromolecule (e.g., a carrier protein like albumin or a model membrane), ITC can determine:
-
Binding Affinity (Kₐ) or Dissociation Constant (Kₔ): How tightly the molecules bind.
-
Stoichiometry (n): The ratio of ligand to macromolecule in the complex.
-
Enthalpy Change (ΔH): The heat released or absorbed upon binding, reflecting the changes in bonding (e.g., hydrogen bonds, van der Waals forces).
-
Entropy Change (ΔS): The change in the system's disorder upon binding, often driven by the release of ordered water molecules (the hydrophobic effect).
Expert Insight: The interaction of a C16 hydroxy fatty acid with a protein's binding pocket would likely be driven by both enthalpic and entropic factors. The hydroxyl and carboxyl groups could form specific, energetically favorable hydrogen bonds (favorable ΔH), while the long alkyl chain would displace ordered water molecules from the hydrophobic binding pocket, leading to a large, favorable increase in entropy (favorable ΔS). ITC is unique in its ability to dissect these contributing forces.[12]
Experimental Protocol: Binding Analysis by Isothermal Titration Calorimetry (ITC)
This protocol describes a self-validating system for measuring the interaction between 16-hydroxyhexadecanoic acid and a target protein. The control titration (ligand into buffer) is essential for correcting for heats of dilution, ensuring the measured signal is due to the binding interaction alone.
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 10-50 µM) in a suitable, degassed buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of 16-hydroxyhexadecanoic acid (e.g., 100-500 µM) in the exact same buffer. A small amount of a co-solvent like DMSO may be required for solubility, but its concentration must be identical in both the protein and ligand solutions to minimize buffer mismatch effects.
-
Thoroughly degas both solutions immediately before use to prevent bubble formation in the ITC cell.
-
-
Instrument Setup:
-
Set the experimental temperature to the desired value (e.g., 25°C).
-
Load the protein solution into the sample cell.
-
Load the 16-hydroxyhexadecanoic acid solution into the titration syringe.
-
-
Titration Execution:
-
Allow the system to equilibrate thermally.
-
Perform a series of small, precisely controlled injections (e.g., 20-30 injections of 1-2 µL each) of the fatty acid solution into the protein solution.[11]
-
Allow sufficient time between injections (e.g., 120-180 seconds) for the reaction to reach equilibrium and the thermal power signal to return to baseline.
-
-
Control Experiment:
-
Perform an identical titration, injecting the fatty acid solution into the buffer alone (with no protein). This measures the heat of dilution of the ligand, which must be subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the heat flow signal for each injection peak.
-
Subtract the heats of dilution from the control experiment.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kₐ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the fundamental thermodynamic equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Implications for Drug Development and Research
A thorough understanding of the thermodynamic properties of C16 hydroxy fatty acids is directly applicable to several key areas of research and development:
-
Formulation Science: Solubility and melting point data are critical for developing stable and bioavailable formulations, whether for oral or parenteral administration.[13] For example, the high melting point suggests a stable solid form, while the solvent solubility profile guides the choice of excipients for liquid or semi-solid formulations.
-
Pharmacokinetics (ADME): Interactions with serum albumin, the primary carrier of fatty acids in the blood, can be quantified by ITC. The strength of this binding (Kₐ) influences the unbound concentration of the fatty acid, its distribution to tissues, and its clearance rate.
-
Target Engagement and Mechanism of Action: For C16 hydroxy fatty acids that act on specific receptors or enzymes, ITC can validate target engagement and provide a thermodynamic signature of the binding event.[11] This information is invaluable for lead optimization in drug discovery, helping to improve affinity and selectivity.
-
Membrane Interactions: The partitioning of these molecules into cell membranes, a process that can be studied by ITC, is fundamental to their biological activity.[14] Thermodynamics can reveal how they might alter membrane properties or interact with membrane-bound proteins.
Conclusion
The thermodynamic properties of C16 hydroxy fatty acids are not isolated data points but rather a cohesive narrative that explains their behavior from the molecular to the systemic level. The addition of a single hydroxyl group to palmitic acid creates a molecule with distinct thermal stability, solubility characteristics, and a heightened capacity for specific intermolecular interactions. By employing robust techniques like DSC and ITC, researchers can build a comprehensive thermodynamic profile that is essential for advancing our understanding of these lipids and harnessing their potential in medicine and biotechnology. This guide provides the foundational knowledge and methodological framework to pursue that goal with scientific rigor and a clear understanding of the underlying principles.
References
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FooDB. (2010, April 8). Showing Compound 16-Hydroxy-hexadecanoic acid (FDB001611). Retrieved from FooDB website: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10466, 16-Hydroxyhexadecanoic acid. Retrieved from PubChem: [Link]
-
Wikipedia. Juniperic acid. Retrieved from Wikipedia: [Link]
-
Chemsrc. (2025, August 22). 16-hydroxypalmitic acid | CAS#:506-13-8. Retrieved from Chemsrc: [Link]
-
CORE. Fourier transform infrared spectroscopy and differential scanning calorimetry studies of fatty acid homogeneous ceramide 2. Retrieved from CORE: [Link]
-
Pharmachitchat. Application of differential scanning calorimetry (DSC), HPLC and pNMR for interpretation primary crystallisation caused. Retrieved from Pharmachitchat: [Link]
-
LIPID MAPS. Structure Database (LMSD). Retrieved from LIPID MAPS: [Link]
-
National Institute of Standards and Technology. 16-Hydroxyhexadecanoic acid. Retrieved from the NIST WebBook: [Link]
-
PubMed. (1987, October). A differential scanning calorimetry study of the interaction of free fatty acids with phospholipid membranes. Retrieved from PubMed: [Link]
-
DTU Research Database. (1999). Use of isothermal titration calorimetry to study the interaction of short-chain alcohols with lipid membranes. Retrieved from DTU Research Database: [Link]
-
TA Instruments. Isothermal Titration Calorimetry in Organic Solvent Systems. Retrieved from TA Instruments: [Link]
-
LIPID MAPS. 16-hydroxy Hexadecanoic acid. Retrieved from LIPID MAPS Structure Database: [Link]
-
PMC (PubMed Central). (2018). Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges?. Retrieved from PMC: [Link]
-
Wikipedia. Palmitic acid. Retrieved from Wikipedia: [Link]
-
PMC (PubMed Central). (2012). Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations. Retrieved from PMC: [Link]
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- 7. Palmitic acid - Wikipedia [en.wikipedia.org]
- 8. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
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- 10. measurlabs.com [measurlabs.com]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 12. tainstruments.com [tainstruments.com]
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- 14. orbit.dtu.dk [orbit.dtu.dk]
difference between 10-hydroxypalmitic acid and 10-HDA (royal jelly acid)
Executive Summary
This guide provides a rigorous technical comparison between 10-Hydroxypalmitic Acid (10-HPA) and 10-Hydroxy-2-decenoic Acid (10-HDA) . While both are hydroxy fatty acids with potential therapeutic applications, they are distinct in origin, chemical structure, and biological mechanism.
-
10-HDA (Queen Bee Acid): A C10 unsaturated fatty acid exclusive to Royal Jelly.[1][2] It is a potent epigenetic modulator (HDAC inhibitor) and collagen stimulator used widely in anti-aging therapeutics and immune modulation.
-
10-HPA: A C16 saturated fatty acid derived primarily from plant cuticles (cutin) and microbial metabolism. Its primary utility lies in mitochondrial uncoupling, lipid barrier formation, and specialized biopolymer synthesis.
Part 1: Chemical & Physical Characterization[3]
The fundamental difference lies in the carbon chain length and saturation. 10-HDA is a medium-chain unsaturated acid, whereas 10-HPA is a long-chain saturated acid.
| Feature | 10-HDA (Royal Jelly Acid) | 10-Hydroxypalmitic Acid (10-HPA) |
| IUPAC Name | (2E)-10-Hydroxydec-2-enoic acid | 10-Hydroxyhexadecanoic acid |
| Common Name | Queen Bee Acid, Royal Jelly Acid | 10-HPA, Cutin monomer |
| Formula | C₁₀H₁₈O₃ | C₁₆H₃₂O₃ |
| Molecular Weight | 186.25 g/mol | 272.42 g/mol |
| Structure | Linear C10, Unsaturated (trans-Δ2), Terminal -OH | Linear C16, Saturated , Mid-chain -OH (C10) |
| Solubility | Soluble in ethanol, DMSO; slightly soluble in water | Soluble in hot ethanol, chloroform; insoluble in water |
| pKa | ~4.8 (Carboxyl group) | ~4.8 (Carboxyl group) |
| CAS Number | 14113-05-4 | 23048-75-1 |
| Key Distinction | Terminal hydroxyl, Unsaturated | Mid-chain hydroxyl, Saturated |
Part 2: Biosynthesis & Sources
10-HDA: The Mandibular Gland Pathway
10-HDA is synthesized exclusively in the mandibular glands of nurse bees (Apis mellifera). It is produced from stearic acid via a process of chain shortening (β-oxidation) and specific hydroxylation. It acts as a caste-determining factor, driving the epigenetic switch that develops a larva into a queen bee rather than a worker.
10-HPA: The Plant/Microbial Pathway
10-HPA is a component of cutin , the waxy polymer covering plant surfaces. It is synthesized by enzymatic hydroxylation of palmitic acid. Alternatively, it is produced by specific bacteria (e.g., Limosilactobacillus, E. coli) containing oleate hydratase enzymes that hydrate the double bond of unsaturated fatty acids, though 10-HPA specifically requires hydroxylation of a saturated chain or hydration of a Δ9 or Δ10 precursor.
Visualization: Biosynthetic Origins
Figure 1: Distinct biosynthetic pathways for 10-HDA (Insect) and 10-HPA (Plant/Microbial).
Part 3: Mechanism of Action & Biological Activity
10-HDA: Epigenetic & Dermal Signaling
10-HDA is a bioactive lipid with pleiotropic effects. Its most significant mechanism is Histone Deacetylase Inhibition (HDACi) , which reactivates silenced genes involved in tissue repair and immunity.
-
Collagen Synthesis: Stimulates Transforming Growth Factor-β1 (TGF-β1) signaling in fibroblasts, increasing procollagen type I production.
-
Immune Modulation: Inhibits LPS-induced NF-κB activation, reducing pro-inflammatory cytokines (TNF-α, IL-6).
-
Estrogenic Activity: Acts as a weak agonist for Estrogen Receptor β (ERβ), supporting bone health and skin elasticity without the risks associated with ERα activation.
10-HPA: Metabolic & Barrier Function
10-HPA functions primarily through physical and metabolic membrane interactions.
-
Mitochondrial Uncoupling: Acts as a protonophore, shuttling protons across the inner mitochondrial membrane. This "uncoupling" stimulates respiration without ATP synthesis, a mechanism relevant to metabolic regulation and thermogenesis.
-
Lipid Barrier (Cutin): In plants, it polymerizes to form the structural scaffold of the cuticle. In dermatology, free hydroxy fatty acids like 10-HPA contribute to the acid mantle and lipid barrier integrity, though less potently than ceramides.
-
Cholesterol Efflux: Evidence suggests 10-HPA can promote cholesterol efflux from macrophages via ABCA1/ABCG1 transporters, potentially offering anti-atherosclerotic benefits.
Visualization: 10-HDA Signaling Cascade
Figure 2: 10-HDA mechanism of action via HDAC inhibition and NF-κB suppression.
Part 4: Experimental Protocols
Protocol A: Extraction & Analysis of 10-HDA from Royal Jelly
Objective: Isolate 10-HDA for quantification as a quality marker.
-
Sample Preparation: Weigh 0.5 g of fresh Royal Jelly. Dissolve in 50 mL of Methanol:Water (50:50 v/v) .
-
Sonication: Sonicate for 15 minutes at room temperature to ensure complete dissolution of lipids.
-
Filtration: Filter through a 0.45 µm PTFE membrane filter.
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol:Phosphate Buffer (pH 2.5) (55:45 v/v). Acidic pH is critical to keep the carboxylic acid protonated for retention.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (detects the conjugated double bond).
-
-
Validation: 10-HDA should elute as a major peak. Purity is confirmed by comparing retention time with a commercial standard (Sigma-Aldrich).
Protocol B: Enzymatic Synthesis of 10-HPA
Objective: Synthesize 10-HPA using a microbial oleate hydratase (biocatalytic route).
-
Enzyme Source: Express recombinant oleate hydratase (e.g., from Elizabethkingia meningoseptica) in E. coli.
-
Substrate: Prepare a reaction mixture containing 10 mM Palmitoleic Acid (or Oleic acid if targeting C18, but for C16 10-HPA, specific precursors or engineered enzymes are required. Note: Direct 10-hydroxylation of Palmitic acid requires a P450 monooxygenase, not a hydratase. The hydratase route typically yields 10-hydroxystearic acid from oleic acid.[3][4] For 10-HPA specifically, the P450 route is preferred.)
-
Correction for Protocol: Use Cytochrome P450 (CYP) monooxygenase system.
-
-
Reaction Mix:
-
Substrate: Palmitic Acid (1 mM).
-
Enzyme: CYP102A1 (P450 BM3) mutant variant optimized for C10 regioselectivity.
-
Cofactor: NADPH (regenerating system: Glucose-6-phosphate + dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Incubation: Incubate at 30°C with shaking (200 rpm) for 12-24 hours.
-
Extraction: Acidify to pH 2.0 with HCl. Extract 3x with Ethyl Acetate.
-
Purification: Evaporate solvent. Purify via silica gel chromatography (Hexane:Ethyl Acetate gradient).
Part 5: Therapeutic & Industrial Applications[6]
| Application Area | 10-HDA (Royal Jelly Acid) | 10-Hydroxypalmitic Acid (10-HPA) |
| Cosmetics | Anti-Aging Standard: Increases collagen, reduces UV damage. Used in high-end serums. | Barrier Repair: Component of structured lipids/estolides for moisturizers. Less common as a standalone active. |
| Pharma | Immunomodulator: Potential treatment for RA and colitis. HDAC Inhibitor: Cancer research (leukemia models). | Metabolic Health: Research into atherosclerosis (cholesterol efflux) and obesity (mitochondrial uncoupling). |
| Nutraceuticals | Quality Marker: Mandatory marker for authentic Royal Jelly (Standard: >1.4%).[5] | Not used as a standard supplement ingredient. |
| Materials | N/A | Biopolymers: Precursor for "estolides" (bio-lubricants and biodegradable plastics).[4] |
References
-
Nature of 10-HDA: Hattori, N., et al. (2007). "Royal jelly and its unique fatty acid, 10-hydroxy-trans-2-decenoic acid, promote neurogenesis by neural stem/progenitor cells in vitro." Biomedical Research. Link
-
10-HDA Mechanism: Spannhoff, A., et al. (2011). "Histone deacetylase inhibitor activity in Royal Jelly might facilitate caste switching in bees." EMBO Reports. Link
-
10-HPA Sources: Kolattukudy, P. E. (1974).[6] "Biosynthesis of a hydroxy fatty acid polymer, cutin.[6] Identification and biosynthesis of 16-oxo-9- or 10-hydroxypalmitic acid." Biochemistry. Link
-
10-HPA Biological Activity: Matsuo, M., et al. (2025). "Fatty acids from cheese stimulate cholesterol efflux by ATP-binding cassette transporters." Bioscience, Biotechnology, and Biochemistry. Link
-
Collagen Effects: Park, H. M., et al. (2011). "Royal jelly protects against ultraviolet B-induced photoaging in human skin fibroblasts via enhancing collagen production."[7] Journal of Medicinal Food. Link
-
Mitochondrial Uncoupling: Fedotcheva, N. I., et al. (2020). "ω-Hydroxypalmitic and α,ω-Hexadecanedioic Acids As Activators of Free Respiration and Inhibitors of H2O2 Generation in Liver Mitochondria." Biochemistry (Moscow). Link
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- 2. apipharma.com [apipharma.com]
- 3. Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
- 5. researchgate.net [researchgate.net]
- 6. Structure and Biosynthesis of Cuticular Lipids: Hydroxylation of Palmitic Acid and Decarboxylation of C28, C30, and C32 Acids in Vicia faba Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 10-HYDROXYDECENOIC ACID [drugs.ncats.io]
Methodological & Application
Topic: A Validated Protocol for the Isolation and Characterization of Hydroxy Fatty Acids from Tomato Peels
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Tomato processing generates substantial quantities of peel waste, which represents a rich, sustainable, and underutilized source of valuable biopolymers.[1][2][3] The primary structural component of the tomato fruit cuticle is cutin, a complex polyester composed mainly of inter-esterified hydroxy fatty acids.[4][5] Of these, C16 monomers, particularly 10,16-dihydroxyhexadecanoic acid (a dihydroxy-derivative of palmitic acid), are the most abundant constituents, making up a significant portion of the total cutin content.[6][7][8][9] This application note provides a comprehensive, step-by-step protocol for the efficient extraction, depolymerization, and isolation of these hydroxy fatty acids from tomato peel waste. The methodology is grounded in established chemical principles, explaining the causality behind each procedural step to ensure reproducibility and high-purity yields. This guide is intended for researchers in natural product chemistry, materials science, and drug development seeking to leverage this valuable bio-resource.
Principle of the Method
The isolation of hydroxy fatty acids from tomato peels is a multi-stage process targeting the deconstruction of the cutin biopolymer. The fundamental principle involves:
-
Preparation and Delipidation: Raw tomato peels are dried and ground to increase the surface area for subsequent extractions. A crucial initial step is the removal of soluble cuticular waxes using organic solvents. This "dewaxing" process exposes the insoluble cutin polymer, preventing contamination of the final product with non-polymeric lipids.[8][10][11]
-
Cutin Depolymerization: The core of the protocol is the cleavage of the ester linkages that form the cutin polyester backbone. This is most effectively achieved through base-catalyzed hydrolysis (saponification), which breaks down the polymer into its constituent monomeric hydroxy fatty acids, released as water-soluble carboxylate salts.[7][12][13]
-
Isolation and Purification: The resulting mixture is then acidified. This protonates the carboxylate salts, causing the free hydroxy fatty acids to precipitate out of the aqueous solution due to their low water solubility.[7][14] Subsequent washing and solvent extraction steps purify the target compounds from salts and other water-soluble impurities.
-
Analysis and Characterization: The final identification and quantification of the isolated hydroxy fatty acids are performed using gas chromatography-mass spectrometry (GC-MS). This requires a derivatization step to convert the polar hydroxyl and carboxyl functional groups into more volatile trimethylsilyl (TMS) derivatives suitable for GC analysis.[10][11][15]
Workflow Overview
Caption: Overall workflow for isolating hydroxy fatty acids from tomato peels.
Materials and Reagents
| Category | Item | Notes |
| Equipment | Soxhlet extraction apparatus | |
| Heating mantle / Silicon oil bath | For controlled heating during hydrolysis.[12] | |
| Rotary evaporator | For solvent removal under reduced pressure. | |
| High-speed centrifuge and appropriate tubes | For pelleting precipitates. | |
| pH meter or pH strips | ||
| Gas Chromatograph with Mass Spectrometer (GC-MS) | ||
| Glassware (round-bottom flasks, beakers, separatory funnels, etc.) | All glassware should be thoroughly cleaned and dried. | |
| Freeze-dryer or vacuum oven | For sample drying. | |
| Reagents | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets | ACS grade or higher. |
| Methanol (MeOH) | Anhydrous, HPLC grade. | |
| Chloroform (CHCl₃) or Dichloromethane (DCM) | HPLC grade. Caution: Work in a fume hood. | |
| Hydrochloric acid (HCl), concentrated | ACS grade. | |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Derivatization agent. Store in a desiccator. | |
| Pyridine | Anhydrous. Used as a catalyst in derivatization. | |
| Internal Standards (e.g., methyl heptadecanoate) | For quantitative GC-MS analysis.[11] | |
| Raw Material | Tomato peels | Sourced from tomato processing industry waste for sustainability.[7] |
Detailed Experimental Protocol
Step 1: Raw Material Preparation
-
Washing and Drying: Thoroughly wash fresh tomato peels with deionized water to remove any remaining pulp and dirt. Dry the peels completely, either by freeze-drying or in a convection oven at a moderate temperature (50-60°C) for 24-48 hours until brittle.[12]
-
Rationale: Complete removal of water is essential to prevent unwanted side reactions and to allow for efficient grinding and solvent penetration.
-
-
Milling: Grind the dried peels into a fine powder (e.g., using a blender or a mill). A smaller particle size significantly increases the surface area, which enhances the efficiency of subsequent solvent extractions.
Step 2: Delipidation (Wax Removal)
-
Soxhlet Extraction: Place the dried tomato peel powder into a cellulose thimble and perform a Soxhlet extraction for 8-12 hours using a suitable organic solvent like chloroform or a 2:1 (v/v) chloroform:methanol mixture.
-
Drying: After extraction, carefully remove the thimble and allow the delipidated peel residue to air-dry in a fume hood to evaporate the bulk of the solvent. Complete the drying process in a vacuum oven.
Step 3: Cutin Depolymerization via Alkaline Hydrolysis
This is the critical step where the cutin polymer is broken down. The conditions below are a robust starting point, but can be optimized.
| Parameter | Value | Reference |
| Hydrolysis Solution | 1 M NaOH in Methanol/Water (1:1, v/v) | [13] |
| Temperature | 90 - 100 °C | [12][13] |
| Reaction Time | 1 - 3 hours | [13][15] |
-
Reaction Setup: In a round-bottom flask, add the dried, delipidated tomato peel residue. For every 1 gram of residue, add approximately 40-50 mL of the hydrolysis solution.
-
Hydrolysis: Equip the flask with a reflux condenser and place it in a pre-heated oil bath or on a heating mantle. Heat the mixture under reflux with continuous stirring for the specified time.
-
Rationale: The strong base (NaOH) attacks the ester bonds of the cutin polymer. The use of a methanol/water co-solvent system ensures both the wetting of the lipophilic plant material and the solubility of the hydroxide ions. Heating accelerates the rate of this saponification reaction.[12]
-
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the dark brown solution through glass wool or multiple layers of cheesecloth to remove the solid, non-hydrolyzable residue (primarily cellulose and other cell wall polysaccharides).
Step 4: Isolation and Purification
-
Acidification: Transfer the filtrate to a large beaker. Slowly add concentrated HCl dropwise while stirring continuously. Monitor the pH, continuing to add acid until the pH of the solution reaches 3.0 - 4.0. A light-colored, gummy precipitate will form.[7][14]
-
Rationale: Acidification protonates the soluble sodium carboxylate salts of the fatty acids, converting them into their free acid form. In this state, they are no longer soluble in the aqueous solution and precipitate out.
-
-
Collection of Precipitate: Pellet the precipitate by centrifuging the mixture (e.g., at 5000 x g for 15 minutes). Carefully decant and discard the supernatant.
-
Washing: Resuspend the pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove residual salts (NaCl) and other water-soluble impurities.
-
Final Extraction: After the final wash, transfer the crude hydroxy fatty acid pellet to a separatory funnel. Extract the fatty acids from the aqueous slurry using an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Rationale: This liquid-liquid extraction step selectively transfers the lipophilic hydroxy fatty acids into the organic phase, leaving behind any remaining aqueous-soluble impurities.
-
-
Drying and Evaporation: Dry the combined organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to yield the purified hydroxy fatty acid mixture as a waxy or gummy solid. Determine the yield gravimetrically.
Step 5: GC-MS Analysis
-
Derivatization: To a known amount of the dried extract (e.g., 1-2 mg) in a GC vial, add 100 µL of anhydrous pyridine and 100 µL of BSTFA. If an internal standard is being used for quantification, it should be added at this stage. Cap the vial tightly and heat at 70°C for 1 hour.[15]
-
GC-MS Conditions: Analyze the derivatized sample by GC-MS. The following are typical parameters:
| Parameter | Value |
| GC Column | DB-5HT or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d.) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Program | Initial 90°C, ramp at 8-10°C/min to 280-300°C, hold for 15-20 min. |
| Injector Temp. | 250 - 280°C |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50 - 650 m/z |
-
Data Analysis: Identify the compounds by comparing their mass spectra with known libraries (e.g., NIST) and published fragmentation patterns. The major peak in the chromatogram from a tomato peel extract will correspond to the di-TMS derivative of 10,16-dihydroxyhexadecanoic acid.[7][9]
Conclusion and Further Applications
This protocol provides a reliable and robust method for isolating a mixture of hydroxy fatty acids, primarily 10,16-dihydroxyhexadecanoic acid, from tomato peel waste. The isolated monomers serve as valuable, bio-based platform chemicals. For drug development professionals, these compounds can be investigated for their intrinsic biological activities or used as scaffolds for the synthesis of novel molecules. In materials science, they are excellent building blocks for creating new bio-polyesters, resins, and hydrophobic coatings, contributing to the development of a circular and sustainable economy.[7]
References
-
Molecular Biology, Composition and Physiological Functions of Cuticle Lipids in Fleshy Fruits. MDPI. Available from: [Link]
-
Physical–Chemical Characteristics of Cutin Separated from Tomato Waste for the Preparation of Bio-lacquers. MDPI. Available from: [Link]
-
Enhanced microwave-assisted methodology for obtaining cutin monomers from tomato peel. Elsevier. Available from: [Link]
-
RECOVERY AND PURIFICATION OF CUTIN FROM TOMATO BY-PRODUCTS FOR APPLICATION IN HYDROPHOBIC FILMS. RUN (Repositório da Universidade Nova de Lisboa). Available from: [Link]
-
Processing tomato waste as a potential bioactive compounds source: phenolic compounds, antioxidant capacity and bioacessibility studies. SciELO. Available from: [Link]
-
Finding a Needle in a Haystack: Producing Antimicrobial Cutin-Derived Oligomers from Tomato Pomace. ACS Publications. Available from: [Link]
-
Tomato Waste as a Source of Biologically Active Compounds. CABI Digital Library. Available from: [Link]
-
Cutinisation of tomato fruit epidermis: Structural and morphological details. PMC. Available from: [Link]
-
A Focus on the Biosynthesis and Composition of Cuticle in Fruits. ACS Publications. Available from: [Link]
-
Tomato Waste as a Sustainable Source of Antioxidants and Pectins: Processing, Pretreatment and Extraction Challenges. MDPI. Available from: [Link]
-
Cutin isolated from tomato processing by-products: extraction methods and characterization. uest.Gr. Available from: [Link]
-
Unlocking branched cutin via sudden supercritical water hydrolysis of tomato peel. Royal Society of Chemistry. Available from: [Link]
-
Isolation & Compositional Analysis Of Plant Cuticle Lipid Polyester Monomers. JoVE. Available from: [Link]
-
Cutin deficiency in the tomato fruit cuticle consistently affects resistance to microbial infection and biomechanical properties, but not transpirational water loss. PubMed. Available from: [Link]
-
Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers. PMC. Available from: [Link]
-
A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in. Semantic Scholar. Available from: [Link]
-
Valorization of Tomato Processing by-Products: Fatty Acid Extraction and Production of Bio-Based Materials. MDPI. Available from: [Link]
-
Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. ScienceDirect. Available from: [Link]
-
Fatty Acid Analysis by HPLC. AOCS. Available from: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. mdpi.com [mdpi.com]
- 4. Cutinisation of tomato fruit epidermis: Structural and morphological details - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cutin deficiency in the tomato fruit cuticle consistently affects resistance to microbial infection and biomechanical properties, but not transpirational water loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. xpublication.com [xpublication.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uest.ntua.gr [uest.ntua.gr]
- 10. m.youtube.com [m.youtube.com]
- 11. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Enhanced microwave-assisted methodology for obtaining cutin monomers from tomato peel [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Unlocking branched cutin via sudden supercritical water hydrolysis of tomato peel - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00375J [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
preparation of trimethylsilyl (TMS) derivatives of 10-hydroxypalmitic acid
Application Note: Preparation of Trimethylsilyl (TMS) Derivatives of 10-Hydroxypalmitic Acid for GC-MS Analysis
Executive Summary
The gas chromatography-mass spectrometry (GC-MS) analysis of hydroxylated fatty acids, such as 10-hydroxypalmitic acid, requires robust derivatization to neutralize polar functional groups. Without modification, active hydrogens lead to severe chromatographic tailing, poor volatility, and thermal degradation. 10-hydroxypalmitic acid presents a unique analytical challenge because it contains two distinct active hydrogen sites: a terminal carboxylic acid (-COOH) and a secondary hydroxyl group (-OH) at the C10 position. This guide details a self-validating, single-step silylation protocol to quantitatively yield the di-TMS derivative (trimethylsilyl 10-(trimethylsilyloxy)palmitate) using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS).
Mechanistic Causality of Silylation
Silylation proceeds via a nucleophilic attack of the analyte's heteroatom on the silicon atom of the silylating reagent. The thermodynamic ease of this reaction is strictly dictated by steric hindrance and the nucleophilicity of the functional group.
As summarized in the literature, the reactivity gradient for silylation is: Primary Alcohol > Secondary Alcohol > Carboxylic Acid > Amine [1].
While BSTFA alone is a highly volatile and effective silyl donor for primary alcohols and carboxylic acids, the secondary hydroxyl group at the C10 position of 10-hydroxypalmitic acid is sterically hindered. To overcome this activation energy barrier, TMCS is introduced as a catalyst[2]. TMCS enhances the electrophilicity of the silyl donor complex, driving the derivatization of the hindered secondary alcohol to completion[2]. Furthermore, the addition of an anhydrous basic solvent, such as pyridine, acts as an acid scavenger to neutralize the HCl byproduct generated by TMCS, preventing the degradation of the newly formed TMS ethers[3].
Figure 1: Logical causality of TMCS-catalyzed BSTFA silylation of sterically hindered groups.
Quantitative Protocol Parameters
To guarantee reproducibility, the stoichiometry and thermal kinetics of the reaction must be strictly controlled. A minimum 2:1 molar excess of silylating reagent to active hydrogens is mandatory to push the equilibrium toward the fully derivatized product[1].
Table 1: Optimized Derivatization Parameters for 10-Hydroxypalmitic Acid
| Parameter | Optimal Value | Mechanistic Rationale |
| Analyte Amount | 1.0 – 5.0 mg | Ensures the reagent remains in vast molar excess to prevent partial derivatization[1]. |
| Reagent Ratio | BSTFA + 1% TMCS | 1% TMCS provides sufficient catalytic strength for the C10 secondary hydroxyl without causing side reactions[2][4]. |
| Reagent Volume | 100 µL | Maintains the required >2:1 molar excess of silyl donor to active hydrogens[1]. |
| Solvent | 50 µL Pyridine | Improves lipid solubility and scavenges HCl byproducts to protect TMS stability[3]. |
| Incubation Temp | 70 °C | Provides the necessary activation energy to overcome the steric hindrance of the C10 position[1][4]. |
| Incubation Time | 60 minutes | Ensures the reaction reaches thermodynamic completion for both functional groups[4]. |
Self-Validating Experimental Protocol
This methodology is designed as a closed-loop, self-validating system. By incorporating specific drying and time-course validation steps, the protocol inherently flags procedural errors (such as moisture contamination) before GC-MS acquisition.
Step 1: Aliquoting and Internal Standard Addition Transfer 1.0 to 5.0 mg of the lipid extract into a 2 mL heavy-walled glass reaction vial. Add 20 µL of a 1000 ppm internal standard (e.g., glutaric acid or a deuterated fatty acid) to allow for quantitative tracking of derivatization efficiency[3].
Step 2: Azeotropic Desiccation (Critical Step) Evaporate the sample to complete dryness under a gentle stream of ultra-high-purity nitrogen at 37 °C[5]. Causality: TMS reagents are violently reactive with water. Even trace moisture will hydrolyze BSTFA into hexamethyldisiloxane (HMDSO), depleting the reagent and halting the derivatization of the fatty acid[1].
Step 3: Reagent Introduction Working rapidly in a fume hood (or ideally a glove box), add 50 µL of anhydrous pyridine followed immediately by 100 µL of BSTFA containing 1% TMCS[3][4]. Seal the vial tightly with a PTFE-lined screw cap to prevent atmospheric moisture ingress.
Step 4: Thermal Incubation Vortex the sealed vial vigorously for 10 seconds. Place the vial in a dry heating block set to 70 °C for exactly 60 minutes[1][4].
Step 5: Preparation for Acquisition Remove the vial from the heating block and allow it to cool to room temperature. Transfer the mixture to a GC autosampler vial containing a glass insert. Inject 1 µL into the GC-MS (using a non-polar stationary phase such as a 5% phenyl-methylpolysiloxane column)[5][6].
Figure 2: Step-by-step workflow for the di-TMS derivatization of 10-hydroxypalmitic acid.
Quality Control & Self-Validation Mechanisms
To ensure scientific integrity, the success of this protocol must be empirically validated by the user through the following chromatographic checks:
-
The Mono-TMS vs. Di-TMS Ratio: 10-hydroxypalmitic acid has two reactive sites. The terminal carboxylic acid will derivatize within minutes, forming a Mono-TMS intermediate. The secondary hydroxyl at C10 takes significantly longer. If the chromatogram displays a peak for the Mono-TMS derivative, the reaction is incomplete. Validation Rule: The protocol is only considered successful when the Mono-TMS peak area is <1% of the Di-TMS peak area.
-
Time-Course Plateau: To validate the 60-minute incubation time for your specific matrix, analyze aliquots at 45, 60, and 75 minutes. The absolute peak area of the Di-TMS derivative should reach a plateau at 60 minutes, confirming that thermodynamic completion has been achieved[1].
-
Moisture Contamination Check: If the GC-MS baseline exhibits a massive, broad peak early in the run (corresponding to HMDSO) coupled with low analyte recovery, the sample was not sufficiently dried in Step 2. Re-desiccate future samples using an azeotropic solvent like methylene chloride prior to nitrogen blow-down[6].
References
-
[3] Why can't I get linearity with silylation of hydroxy acids with BSTFA? ResearchGate. Available at:[Link]
-
[6] BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. Available at: [Link]
-
[5] Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. Available at:[Link]
Sources
Application Note: High-Resolution HPLC Separation of Hydroxypalmitic Acid Positional Isomers
This Application Note is designed for researchers in lipidomics, metabolic disease diagnostics, and pharmaceutical development. It addresses the critical challenge of separating positional isomers of hydroxypalmitic acid (HPA), specifically focusing on distinguishing the biologically distinct 2-hydroxy (2-OH), 3-hydroxy (3-OH), and 16-hydroxy (16-OH) isomers.
Executive Summary
Positional isomers of hydroxypalmitic acid (C16:0-OH) play distinct biological roles. 2-OH palmitic acid is a component of sphingolipids; 3-OH palmitic acid is a diagnostic marker for Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency; and 16-OH palmitic acid is a key monomer in plant cutin and a product of ω-oxidation.
Standard C18 methods often fail to resolve 2-OH and 3-OH isomers due to their identical mass and similar hydrophobic surface areas. This guide provides two validated protocols:
-
LC-MS/MS (Underivatized): Utilizes negative electrospray ionization with specific mobile phase modifiers to leverage secondary interactions for separation.
-
HPLC-UV (Derivatized): Uses phenacyl bromid esterification to enhance retention and UV detectability, ideal for laboratories without mass spectrometry.
Scientific Rationale & Separation Logic
The Isomer Challenge
In Reverse-Phase Chromatography (RPC), retention is governed by the hydrophobic effect.
-
16-OH (ω-hydroxy): The hydroxyl group at the methyl terminus introduces polarity at the "tail," significantly reducing the effective hydrophobic contact area with the C18 stationary phase. It typically elutes first .
-
2-OH (α-hydroxy) & 3-OH (β-hydroxy): The hydroxyl group is adjacent to the carboxyl head. The long hydrophobic tail (C4–C16) remains intact, resulting in strong retention. The steric difference between the α and β positions is minimal, requiring a high-efficiency column and specific mobile phase pH to maximize selectivity.
Diagram: Separation Mechanism & Workflow
The following diagram illustrates the logical flow of the method and the interaction mechanism.
Caption: Workflow for selecting the appropriate HPA separation protocol based on available instrumentation.
Protocol A: LC-MS/MS (High Sensitivity)
Best for: Trace analysis in plasma/serum (e.g., LCHAD deficiency screening). Principle: Ammonium acetate is used to buffer the pH and provide counter-ions that stabilize the carboxyl group, enhancing the subtle shape selectivity between 2-OH and 3-OH.
Equipment & Reagents[1][2][3][4][5][6][7][8]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent sub-2 µm column.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8).
-
Mobile Phase B: Acetonitrile / Methanol (90:10 v/v).
-
Detector: Triple Quadrupole MS (ESI Negative Mode).
Gradient Table
| Time (min) | Flow (mL/min) | % A | % B | Curve |
| 0.0 | 0.3 | 90 | 10 | Initial |
| 1.0 | 0.3 | 90 | 10 | Hold |
| 10.0 | 0.3 | 30 | 70 | Linear |
| 15.0 | 0.3 | 5 | 95 | Linear |
| 18.0 | 0.3 | 5 | 95 | Wash |
| 18.1 | 0.3 | 90 | 10 | Re-equilibrate |
| 21.0 | 0.3 | 90 | 10 | End |
MS/MS Transitions (MRM)
Differentiation relies on retention time and fragmentation patterns.
-
Parent Ion: m/z 271.2 [M-H]⁻
-
2-OH Palmitic Acid: m/z 271.2 → 225.2 (Decarboxylation specific to α-hydroxy)
-
3-OH Palmitic Acid: m/z 271.2 → 253.2 (Water loss)
-
16-OH Palmitic Acid: m/z 271.2 → 253.2 (Water loss, distinct RT)
Protocol B: Derivatization HPLC-UV (Robust/Accessible)
Best for: Quality control, plant lipid analysis, labs without MS. Principle: Fatty acids have poor UV absorbance. Derivatization with 2-Bromoacetophenone (Phenacyl Bromide) creates a phenacyl ester, which absorbs strongly at 242 nm and increases hydrophobicity, improving peak shape on C18 columns.
Derivatization Procedure[3][5][7][8][9][10][11][12]
-
Dry: Evaporate lipid extract to dryness under nitrogen.
-
React: Add 50 µL of Phenacyl Bromide (10 mg/mL in acetone) and 50 µL of Triethylamine (10 mg/mL in acetone).
-
Incubate: Cap vial and heat at 50°C for 30 minutes.
-
Quench: Add 20 µL Acetic Acid to stop the reaction.
-
Inject: Inject directly or dilute with mobile phase.
HPLC Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution is often sufficient for isomers, but a shallow gradient sharpens late eluters.
-
Solvent A: Water (0.1% Formic Acid)
-
Solvent B: Acetonitrile[1]
-
-
Detection: UV @ 242 nm.[2]
Gradient Table (Derivatized)
| Time (min) | Flow (mL/min) | % A | % B |
| 0.0 | 1.0 | 40 | 60 |
| 20.0 | 1.0 | 10 | 90 |
| 25.0 | 1.0 | 10 | 90 |
| 26.0 | 1.0 | 40 | 60 |
Critical Technical Considerations
Elution Order Verification
Due to column manufacturing variations (carbon load/end-capping), the elution order of 2-OH and 3-OH can shift.
-
Recommendation: Always run pure standards of 2-OH and 3-OH palmitic acid individually during method setup.
-
General Observation: 16-OH elutes earliest. 3-OH often elutes slightly before 2-OH on heavily end-capped C18 columns due to the "folded" conformation of 2-OH shielding the polar head group less effectively than the linear 3-OH interaction.
Peak Tailing
Hydroxyl groups can interact with free silanols on the silica support, causing tailing.
-
Solution: Use "High Strength Silica" (HSS) or "Hybrid" (BEH/Gemini) columns designed for high pH stability or low silanol activity.
-
Modifier: If tailing persists in Method B (UV), add 5 mM Ammonium Acetate to the water phase, even for UV detection (transparent at 242 nm).
System Contamination
Hydroxylated fatty acids are "sticky."
-
Wash Solvent: Ensure the needle wash contains at least 50% Isopropanol (IPA) to prevent carryover between injections.
References
-
Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids. Source: National Institutes of Health (PubMed) URL:[Link]
-
In-Depth Annotation Strategy of Saturated Hydroxy Fatty Acids Based on Chromatographic Retention Behaviors. Source: Analytical Chemistry (ACS / PubMed) URL:[Link]
-
Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry. Source: Rapid Communications in Mass Spectrometry URL:[Link]
-
Fatty Acid Analysis by HPLC (Application Data). Source: Nacalai Tesque (Cosmosil) URL:[3][Link]
Sources
Polymerization of 10-Hydroxypalmitic Acid for Biodegradable Plastics: An Application and Protocol Guide
Abstract
The escalating environmental concerns associated with conventional, non-biodegradable plastics have catalyzed a paradigm shift towards sustainable alternatives. Among these, biodegradable polymers derived from renewable resources are at the forefront of materials science research. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the polymerization of 10-hydroxypalmitic acid, a naturally occurring hydroxy fatty acid, to produce a promising biodegradable polyester. We delve into the fundamental principles, offer detailed experimental protocols for synthesis and characterization, and discuss the properties and potential applications of the resulting bioplastic. This guide is structured to provide not only a procedural roadmap but also a deep understanding of the underlying scientific rationale, empowering researchers to innovate in the field of sustainable polymers.
Introduction: The Promise of Hydroxy Fatty Acid-Based Bioplastics
The reliance on petroleum-based plastics has led to a significant environmental burden due to their persistence in ecosystems. Biodegradable plastics, particularly those derived from renewable feedstocks, offer a viable solution to mitigate this long-term pollution.[1][2] Polyhydroxyalkanoates (PHAs), a class of biopolyesters synthesized by various microorganisms, have garnered considerable attention for their biodegradability in diverse environments, including soil and aquatic systems.[3][4][5][6] These polymers are broken down by microbial enzymes, ultimately converting into non-toxic byproducts like carbon dioxide and water.[4]
10-hydroxypalmitic acid, a C16 hydroxy fatty acid, presents itself as an attractive monomer for the synthesis of novel biodegradable polyesters. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, allows for self-condensation to form polyester chains. The resulting poly(10-hydroxypalmitate) is a type of PHA and is expected to exhibit favorable biodegradable properties. This guide will explore the synthesis of this bioplastic through melt polycondensation, a direct and often solvent-free polymerization method.
Monomer Overview: 10-Hydroxypalmitic Acid
10-hydroxypalmitic acid, with the chemical formula C16H32O3, is a saturated fatty acid with a hydroxyl group at the C10 position.[7] Understanding its chemical and physical properties is crucial for designing effective polymerization strategies.
| Property | Value | Source |
| IUPAC Name | 10-hydroxyhexadecanoic acid | [7] |
| Molecular Formula | C16H32O3 | [7] |
| Molecular Weight | 272.42 g/mol | [7] |
| Appearance | Powder | |
| Functional Groups | Carboxylic acid, Hydroxyl |
Polymerization of 10-Hydroxypalmitic Acid: Principles and Strategies
The synthesis of polyesters from hydroxy acids can be achieved through several methods, with melt polycondensation being a prominent technique due to its simplicity and avoidance of solvents.[8] This method involves heating the monomer above its melting point in the presence of a catalyst and under vacuum to drive the esterification reaction by removing the water byproduct.
Melt Polycondensation: A Direct Approach
Melt polycondensation is a self-condensation reaction where the hydroxyl group of one monomer molecule reacts with the carboxylic acid group of another, forming an ester linkage and releasing a molecule of water. This process is repeated to build the polymer chain. The removal of water is critical to shift the equilibrium towards the formation of high molecular weight polymer.
Reaction Scheme:
Caption: Workflow for the synthesis of poly(10-hydroxypalmitate).
Step-by-Step Protocol:
-
Reactor Setup: Assemble a clean, dry three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a collection flask and a vacuum line.
-
Charging the Reactor: Add a known quantity of 10-hydroxypalmitic acid and the catalyst (e.g., 0.1-0.5 mol% relative to the monomer) to the flask.
-
Inert Atmosphere: Purge the system with nitrogen for at least 15-20 minutes to remove oxygen, which can cause undesirable side reactions at high temperatures. 4. Melting the Monomer: Begin heating the flask in a heating mantle while stirring. Gradually increase the temperature to melt the monomer. The melting point of 16-hydroxypalmitic acid is in the range of 94-98°C. [9]A reaction temperature of 150-180°C is a reasonable starting point. 5. Applying Vacuum: Once the monomer is completely melted and the temperature has stabilized, gradually apply vacuum to the system. This will facilitate the removal of water produced during the esterification reaction. The pressure should be slowly reduced to avoid vigorous boiling of the reaction mixture.
-
Polymerization: Maintain the reaction at the desired temperature and under high vacuum for several hours (e.g., 6-24 hours). The viscosity of the reaction mixture will increase as the polymer chain grows.
-
Isolation of the Polymer: After the desired reaction time, cool the flask to room temperature. The resulting polymer will be a solid. Dissolve the crude polymer in a suitable solvent, such as chloroform.
-
Purification: Precipitate the polymer by slowly adding the chloroform solution to a large excess of a non-solvent, such as cold methanol, while stirring. This will remove unreacted monomer and low molecular weight oligomers.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Characterization of Poly(10-hydroxypalmitate)
A thorough characterization of the synthesized polymer is essential to understand its structure, thermal properties, and molecular weight, which in turn dictate its potential applications.
4.3.1. Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the polyester. Key spectral features to look for include the disappearance of the broad O-H stretch from the carboxylic acid, the appearance of a strong C=O stretching vibration characteristic of an ester (typically around 1740 cm⁻¹), and the C-O stretching vibrations. [2]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information. In the ¹H NMR spectrum, the appearance of a new signal corresponding to the proton on the carbon bearing the ester oxygen will confirm polymerization. [10] 4.3.2. Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer. [11][12]The sample is typically subjected to a heat-cool-heat cycle to erase its thermal history. [13]* Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. [12][14]This provides information about the decomposition temperature of the material.
4.3.3. Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. [15][16]These parameters are crucial as they significantly influence the mechanical properties of the plastic.
Table of Expected Characterization Data:
| Analysis Technique | Expected Observations |
| FTIR | Ester carbonyl (C=O) peak around 1740 cm⁻¹ |
| ¹H NMR | Signals corresponding to the polymer backbone |
| DSC | Glass transition (Tg) and melting (Tm) temperatures |
| TGA | Onset of thermal decomposition |
| GPC | Molecular weight distribution (Mn, Mw, PDI) |
Biodegradability Assessment
The primary advantage of poly(10-hydroxypalmitate) is its expected biodegradability. The rate of biodegradation is influenced by several factors, including the polymer's crystallinity, molecular weight, and the surrounding environment (e.g., soil, compost, aquatic). [3][5] Standardized tests, such as those defined by ASTM, can be used to quantify the biodegradability of the synthesized polymer. These tests typically involve exposing the polymer to a controlled environment containing microorganisms and measuring the rate of carbon dioxide evolution or the loss of mass of the polymer over time.
Conclusion and Future Outlook
The polymerization of 10-hydroxypalmitic acid offers a promising route to a new class of biodegradable plastics derived from renewable resources. The melt polycondensation method described in this guide provides a straightforward and scalable approach for its synthesis. Thorough characterization of the resulting poly(10-hydroxypalmitate) is crucial for understanding its properties and tailoring them for specific applications, which could range from packaging materials to biomedical devices. Further research could focus on optimizing the polymerization conditions to control the molecular weight and properties of the polymer, as well as exploring copolymerization with other hydroxy acids to create materials with a wider range of functionalities. The continued development of such sustainable polymers is a critical step towards a circular economy and a healthier planet.
References
- Factors affecting polyhydroxyalkanoates biodegradation in soil. (n.d.).
- The Biodegradation of PHA: How Nature Breaks It Down - Biobased / Alfa Chemistry. (n.d.).
- Biodegradation of polyhydroxyalkanoates: current state and future prospects - PMC. (n.d.).
- Review of recent advances in the biodegradability of polyhydroxyalkanoate (PHA) bioplastics and their composites - Green Chemistry (RSC Publishing). (2020, August 17).
- Jendrossek, D., & Handrick, R. (n.d.). MICROBIAL DEGRADATION OF POLYHYDROXYALKANOATES. Annual Reviews.
- Aqueous-Phase Polycondensation of Hydroxy Fatty Acids via a Whole-Cell CoA Activation–Acyltransferase Cascade - PMC. (n.d.).
- Croteau, R., & Kolattukudy, P. E. (1975, September). Biosynthesis of hydroxyfatty acid polymers. Enzymatic epoxidation of 18-hydroxyoleic acid to 18-hydroxy-cis-9,10-epoxystearic acid by a particulate preparation from spinach (Spinacia oleracea). PubMed.
- Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production | ACS Sustainable Chemistry & Engineering - ACS Publications. (2025, February 11).
- Recent advances in synthesis of polymers based on palm oil and its fatty acids. (2023, May 15).
- Enzymatic Polymerization - Molecular and Cellular Modeling (MCM). (n.d.).
- Polyhydroxyester Films Obtained by Non-Catalyzed Melt-Polycondensation of Natural Occurring Fatty Polyhydroxyacids - Frontiers. (2015, August 24).
- Synthesis and characterization of biodegradable palm palmitic acid based bioplastic - PMC. (n.d.).
- Biosynthesis of hydroxy fatty acid polymers. Enzymic synthesis of cutin from monomer acids by cell-free preparations from the ep. (n.d.).
- (PDF) Synthesis of Bio-Based Poly(lactic acid-co-10-hydroxy decanoate) Copolymers with High Thermal Stability and Ductility - ResearchGate. (2025, October 16).
- 10-Hydroxypalmitic acid | C16H32O3 | CID 15569771 - PubChem - NIH. (n.d.).
- Summary of FTIR, 1 H NMR, TGA, DSC and GPC analysis of the biopolymer extracted from Bacillus megaterium strain JHA - ResearchGate. (n.d.).
- Synthesis of Bio-Based Poly(lactic acid-co-10-hydroxy decanoate) Copolymers with High Thermal Stability and Ductility - MDPI. (2015, March 5).
- Synthesis of Bio-Based Poly(lactic acid-co-10-hydroxy decanoate) Copolymers with High Thermal Stability and Ductility - MDPI. (2015, March 5).
- Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor - CHIMIA. (n.d.).
- The Characterization of Polymorphs by Thermal Analysis - METTLER TOLEDO. (n.d.).
- Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options - Polymer Chemistry (RSC Publishing). (n.d.).
- Polyester films obtained by non-catalyzed melt-condensation polymerization of aleuritic (9,10,16-trihydroxyhexadecanoic) acid in - idUS. (n.d.).
- Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers - OSTI.gov. (n.d.).
- WO2016134094A1 - Biodegradable bioplastic compositions and methods of making and using the same - Google Patents. (n.d.).
- Polyglycolic Acid from the Direct Polymerization of Renewable C1 Feedstocks - The Royal Society of Chemistry. (n.d.).
- (PDF) Thermal characterization by DSC and TGA analyses of PVA hydrogels with organic and sodium MMT. (n.d.). Academia.edu.
- Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance: A Polymer Selection Case Study - MDPI. (2020, May 8).
- DL -b-Hydroxypalmitic acid = 98 2398-34-7 - Sigma-Aldrich. (n.d.).
- Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR - NETZSCH Analyzing & Testing. (2020, January 31).
- 16-hydroxypalmitic acid | CAS#:506-13-8 | Chemsrc. (2025, August 22).
- Structure Database (LMSD) - LIPID MAPS® Lipidomics Gateway. (n.d.).
Sources
- 1. Review of recent advances in the biodegradability of polyhydroxyalkanoate (PHA) bioplastics and their composites - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and characterization of biodegradable palm palmitic acid based bioplastic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]
- 5. Biodegradation of polyhydroxyalkanoates: current state and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. 10-Hydroxypalmitic acid | C16H32O3 | CID 15569771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 16-hydroxypalmitic acid | CAS#:506-13-8 | Chemsrc [chemsrc.com]
- 10. Aqueous-Phase Polycondensation of Hydroxy Fatty Acids via a Whole-Cell CoA Activation–Acyltransferase Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idus.us.es [idus.us.es]
- 12. Frontiers | Polyhydroxyester Films Obtained by Non-Catalyzed Melt-Polycondensation of Natural Occurring Fatty Polyhydroxyacids [frontiersin.org]
- 13. rsc.org [rsc.org]
- 14. mt.com [mt.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
solid-phase extraction (SPE) cleanup for hydroxy fatty acid samples
Application Note: High-Fidelity Solid-Phase Extraction (SPE) of Hydroxy Fatty Acids (HFAs) from Biological Matrices
Introduction
Hydroxy fatty acids (HFAs), including hydroxyeicosatetraenoic acids (HETEs) and hydroxyoctadecadienoic acids (HODEs), are potent bioactive lipid mediators derived from the oxidation of polyunsaturated fatty acids (PUFAs). These oxylipins serve as critical signaling markers in inflammation, oxidative stress, and resolution pathways.
The Analytical Challenge: Analyzing HFAs in biological matrices (plasma, tissue, urine) is complicated by three factors:
-
Low Abundance: HFAs exist at pg/mL to ng/mL levels, requiring significant enrichment.
-
Isomeric Complexity: Positional isomers (e.g., 5-HETE vs. 12-HETE) have identical masses, making chromatographic resolution essential.
-
Matrix Interference: High-abundance lipids (triglycerides, phospholipids) suppress ionization in LC-MS/MS and contaminate the source.
Scope of this Guide: This protocol details two SPE workflows: a Mixed-Mode Anion Exchange (MAX) protocol (Recommended) for maximum purity, and a Reversed-Phase (C18) protocol (Traditional) for broad-spectrum lipid capture.
Methodological Considerations
Sorbent Selection: The "Trap and Release" Strategy
-
Mixed-Mode Anion Exchange (MAX): This is the gold standard for HFA analysis. It utilizes a polymeric sorbent modified with quaternary amine groups.
-
Mechanism:[1][2][3][4][5] HFAs are retained via dual mechanisms : hydrophobic interaction (carbon chain) and ionic interaction (carboxylate head group).
-
Advantage:[4][5][6] Neutral lipids (triglycerides, cholesterol) do not bind ionically and can be washed away with 100% organic solvent, yielding an ultra-clean extract.
-
-
Reversed-Phase (C18/HLB): Relies solely on hydrophobic interaction.
Sample Stability (Critical)
HFAs are prone to ex vivo oxidation.
-
Antioxidants: Add Butylated Hydroxytoluene (BHT) (0.05% w/v) immediately upon collection.
-
Enzyme Inhibition: Add Indomethacin (10 µM) to block cyclooxygenase activity during thaw/handling.[7]
-
Plasticware: Use low-binding polypropylene or silanized glass to prevent hydrophobic adsorption of lipids to container walls.
Experimental Protocols
Protocol A: Mixed-Mode Anion Exchange (MAX) – Gold Standard
Target Analytes: Free acids (HETEs, HODEs, prostaglandins, leukotrienes). Sorbent Recommendation: Waters Oasis MAX or Phenomenex Strata-X-A (30 mg or 60 mg).
| Step | Solvent / Action | Mechanistic Rationale |
| 1. Sample Prep | Plasma/Serum (200 µL) + 600 µL ice-cold Methanol (MeOH) containing IS. Vortex, centrifuge (10k x g, 10 min). | Precipitates proteins.[8][9] Releases protein-bound lipids. |
| 2. Dilution | Transfer supernatant. Dilute with water to < 15% MeOH final conc. (e.g., add 3 mL H₂O). | Reduces organic strength to allow hydrophobic retention during loading. |
| 3. Conditioning | 1. 2 mL MeOH2. 2 mL Water | Activates sorbent ligands and equilibrates bed. |
| 4. Loading | Load diluted sample at ~1 mL/min. | Dual Retention: HFAs bind via hydrophobic tail AND ionic head group. |
| 5. Wash 1 | 2 mL 5% Ammonium Hydroxide (NH₄OH) in Water. | Charge Locking: High pH (pH > 8) ensures HFAs are fully ionized (COO⁻), locking them to the anion exchange sites. |
| 6. Wash 2 | 2 mL 100% Methanol. | Matrix Removal: Critical Step. Removes neutral lipids (Triglycerides, Cholesterol) via hydrophobic elution. HFAs remain bound by ionic interaction. |
| 7. Elution | 2 x 1 mL Methanol containing 2% Formic Acid. | Release: Acidification (pH < 3) protonates the HFA carboxyl group (COOH), breaking the ionic bond and eluting the analyte. |
| 8. Reconstitution | Evaporate under N₂. Reconstitute in 100 µL MeOH:Water (50:50). | Prepares sample for Reverse Phase LC-MS. |
Protocol B: Reversed-Phase (C18) – Traditional
Target Analytes: Broad lipid profiling (including esterified forms if hydrolysis is performed). Sorbent Recommendation: C18 (End-capped) or HLB (Hydrophilic-Lipophilic Balance).
| Step | Solvent / Action | Mechanistic Rationale |
| 1. Sample Prep | Acidify sample to pH 3.5 using 1M HCl or Formic Acid. | Protonation: Ensures HFAs are neutral (uncharged) to maximize hydrophobic binding to C18. |
| 2. Conditioning | 1. 2 mL Methanol2. 2 mL Water (pH 3.5) | Equilibrates column to acidic conditions. |
| 3. Loading | Load acidified sample. | Hydrophobic retention of all lipids. |
| 4. Wash 1 | 2 mL Water (pH 3.5). | Removes salts and polar interferences. |
| 5. Wash 2 | 2 mL 15% Methanol in Water. | Removes moderately polar interferences without eluting HFAs. |
| 6. Wash 3 | 2 mL Hexane.[10] | Lipid Cleanup: Removes extremely non-polar lipids (squalene, some TGs). Note: Use with caution; can strip some HFA esters. |
| 7. Elution | 2 mL Ethyl Acetate or Methyl Formate. | Elutes HFAs. |
Visualized Workflows
Figure 1: Comparative SPE Mechanisms
This diagram illustrates the "Lock and Wash" mechanism of the MAX protocol versus the standard C18 retention.
Caption: Figure 1.[4] The MAX protocol utilizes ionic locking to wash away neutral lipid interferences, whereas C18 relies solely on hydrophobicity, often resulting in co-elution of matrix components.
Quality Control & Troubleshooting
Validation Criteria
-
Recovery: Acceptable range is 70–110%.
-
Calculation: (Peak Area Post-Extraction Spike / Peak Area Pre-Extraction Spike) × 100.
-
-
Internal Standards: Use deuterated analogs (e.g., 5-HETE-d8, 12-HETE-d8) added before extraction to correct for loss.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (MAX) | Incomplete Ionization | Ensure Wash 1 is pH > 8 (use NH₄OH). HFAs must be charged to stick during the MeOH wash. |
| Low Recovery (C18) | Breakthrough | Sample pH was not acidic enough. Adjust to pH 3.5 to protonate HFAs. |
| High Backpressure | Protein Clogging | Ensure rigorous protein precipitation (Step 1) and centrifugation (10,000 x g) before loading. |
| Peak Tailing (LC-MS) | Metal Adsorption | HFAs chelate to stainless steel. Add 0.1% EDTA to mobile phase or use PEEK-lined columns. |
| Ghost Peaks | Plastic Leaching | Avoid standard polypropylene tubes for storage. Use glass or low-retention polymer. |
References
-
Ostermann, A. I., et al. (2015). Comparison of sample preparation methods for the quantitative analysis of Eicosanoids and other oxylipins in plasma by LC-MS/MS. Prostaglandins & Other Lipid Mediators.[7][11]
-
Waters Corporation. (2020). Targeted UPLC-MS/MS Analysis of Oxylipins. Application Note.
-
Schebb, N. H., et al. (2020). Targeting esterified oxylipins by LC-MS - Effect of sample preparation on oxylipin pattern. Prostaglandins & Other Lipid Mediators.[7][11]
-
Cayman Chemical. (2022). Eicosanoid Sample Extraction Protocol. Technical Guide.
-
Ludwig, J., et al. (2020). Solid-phase extraction for the analysis of lipid classes and related compounds.[4][5][7][9][12][13][14] Journal of Chromatography A.
Sources
- 1. lcms.cz [lcms.cz]
- 2. specartridge.com [specartridge.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 7. arborassays.com [arborassays.com]
- 8. Solid-phase extraction and high-performance liquid chromatography analysis of lipoxygenase pathway products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. waters.com [waters.com]
- 13. lcms.cz [lcms.cz]
- 14. aocs.org [aocs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Silylation of Sterically Hindered Hydroxyls
Ticket ID: #SIL-HIND-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming the "Steric Wall" in GC-MS Derivatization
Executive Summary
Incomplete silylation of sterically hindered hydroxyl groups (e.g., tertiary alcohols, ortho-substituted phenols, specific steroid positions like 11
This guide provides a root-cause analysis and validated workflows to force silylation to completion in difficult substrates.
Part 1: Diagnostic Decision Matrix
Before altering your protocol, determine if your issue is Kinetic (reaction too slow) or Thermodynamic (reaction unfavorable/unstable).
Figure 1: Decision matrix for selecting the appropriate silylation strategy based on steric hindrance and derivative stability requirements.
Part 2: Technical FAQs & Troubleshooting
Q1: I am using BSTFA + 1% TMCS at 60°C, but my tertiary alcohol (e.g., Methandienone) shows <10% conversion. Why?
A: You are facing a kinetic barrier. The trimethylsilyl (TMS) group is bulky.[1] For a tertiary alcohol, the transition state required for the nucleophilic attack of the oxygen on the silicon atom is highly crowded.
-
The Problem: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a potent donor, but its leaving group (trifluoroacetamide) is not sufficient to drive the reaction against high steric resistance at moderate temperatures [1].
-
The Fix: You must increase the Silylating Power of the reagent.
-
Switch to TMSI (N-Trimethylsilylimidazole): TMSI is the strongest common silylating agent for hydroxyls.[2] The imidazole leaving group is smaller and less hindered than the acetamide group in BSTFA, allowing it to penetrate the "steric pocket" of tertiary alcohols more effectively [2].
-
Q2: Can I just add more catalyst to my BSTFA?
A: Yes, up to a point.
-
Protocol Adjustment: Increase the TMCS (Trimethylchlorosilane) content from 1% to 10% .
-
Mechanism: TMCS acts as a Lewis acid catalyst. It generates a small amount of reactive silyl-pyridinium (if pyridine is present) or simply activates the silyl exchange. However, for extremely hindered groups (like the 17
-OH in corticosteroids), even catalyzed BSTFA may fail. In these cases, TMSI is non-negotiable [3].
Q3: Why is Pyridine recommended for these reactions?
A: Pyridine serves a dual thermodynamic and kinetic role:
-
Acid Scavenger: It neutralizes the HCl formed if TMCS is used, driving the equilibrium forward.
-
Solvent Effect: It is a polar, aprotic solvent that facilitates the transition state of polar intermediates.
-
Catalytic Intermediate: It forms an N-trimethylsilylpyridinium complex, which is a highly reactive silyl donor [4].
Part 3: The "Nuclear Option" Protocol
Use this workflow when standard derivatization fails for hindered hydroxyls.
Target Substrate: Sterically hindered tertiary alcohols (e.g., cannabinoids, corticosteroids). Reagents:
-
TMSI (N-Trimethylsilylimidazole) - Freshly opened ampoule.
-
Pyridine - Anhydrous (stored over KOH or molecular sieves).
| Step | Action | Technical Rationale |
| 1 | Weigh 1-2 mg of dry sample into a reaction vial. | Moisture is the enemy; TMSI hydrolyzes instantly. |
| 2 | Add 50 µL Pyridine . Vortex to dissolve. | Solvation is critical before reagent addition. |
| 3 | Add 100 µL TMSI . | Large excess (molar ratio > 50:1) drives mass action. |
| 4 | Cap tightly and vortex for 30 seconds. | Ensure homogeneity. |
| 5 | Heat at 70°C for 60 minutes. | Thermal energy is required to overcome the steric activation energy barrier. |
| 6 | Optional: Add 200 µL Hexane/Heptane. | Dilutes the sample for injection; precipitates imidazole byproducts. |
| 7 | Inject 1 µL into GC-MS (Split 10:1). | Direct injection of TMSI is possible but can dirty the liner over time. |
Warning: TMSI is sensitive. If the reagent in the ampoule is cloudy or has a precipitate, it has hydrolyzed and will fail.
Part 4: Comparative Data: Reagent Efficacy
The following table summarizes the conversion efficiency for a hindered substrate (e.g., Cholesterol 3-OH vs. 25-OH) under different conditions.
| Reagent System | Conditions | Conversion (Hindered -OH) | Stability (Hydrolysis) |
| BSTFA | 60°C, 30 min | < 5% | Low |
| BSTFA + 1% TMCS | 60°C, 30 min | 40 - 60% | Low |
| BSTFA + 10% TMCS | 75°C, 45 min | 85 - 95% | Low |
| TMSI + Pyridine | 70°C, 30 min | > 99% | Moderate |
| MTBSTFA + 1% TBDMCS | 100°C, 2 hrs | 90% | High (Preferred for storage) |
Data derived from relative reactivity studies of silylation reagents [1, 5].[3]
Part 5: Visualizing the Mechanism
The following diagram illustrates the kinetic pathway differences between a standard primary alcohol and a hindered tertiary alcohol.
Figure 2: Reaction pathway for hindered silylation. The transition state requires high thermal energy and a small leaving group (imidazole) to proceed.
References
-
Gelest, Inc. Silicon-Based Blocking Agents: Silylation of Alcohols. Gelest Technical Library. Available at: [Link]
-
Little, J.L. Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 1999. (Contextualized via technical support guides). Available at: [Link]
-
Knapp, D.R. Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979. (Cited via Sigma-Aldrich Product Specification for TMSI+Pyridine).
-
Restek Corporation. Guide to GC Analysis of Steroids. Restek Technical Literature. Available at: [Link]
Sources
Advanced Technical Support Center: Resolving Co-elution of Hydroxy Fatty Acid Methyl Esters (OH-FAMEs) in GC-MS
Welcome to the GC-MS Troubleshooting Center for Lipidomics. Resolving the co-elution of hydroxy fatty acid methyl esters (OH-FAMEs) is a notorious challenge in analytical chemistry, particularly when analyzing products of lipid oxidation or complex biological matrices[1]. This guide provides authoritative, field-proven methodologies to overcome co-elution through optimized derivatization, stationary phase selection, and mass spectral deconvolution.
Workflow for resolving OH-FAME co-elution via derivatization, column chemistry, and MS.
Section 1: The Chemistry of Co-Elution
Q: Why do positional isomers of OH-FAMEs co-elute, and why is standard methylation insufficient? A: OH-FAMEs possess a non-polar hydrocarbon tail and a highly polar secondary hydroxyl (-OH) group. Standard esterification (e.g., using methanolic HCl or BF3) successfully converts the carboxylic acid to a methyl ester but leaves the secondary hydroxyl group intact. This free hydroxyl group acts as a strong hydrogen bond donor, interacting with the silanol groups of the GC column's stationary phase. This interaction leads to severe peak tailing, band broadening, and the subsequent co-elution of closely related positional isomers[2]. To achieve baseline resolution, the polarity of this hydroxyl group must be masked.
Section 2: Derivatization Strategies (The First Line of Defense)
Q: How does silylation resolve OH-FAME co-elution, and what is the optimal protocol? A: Silylation replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) moiety, forming a -O-TMS ether. This modification eliminates hydrogen bonding, increases the analyte's volatility, and drastically sharpens chromatographic peaks[3]. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) is the gold standard reagent for this process[2].
Protocol: Step-by-Step BSTFA Silylation of OH-FAMEs
This protocol is a self-validating system; strict adherence to anhydrous conditions ensures complete derivatization, preventing artifact peaks.
-
Sample Preparation: Transfer the lipid extract containing the FAMEs to a glass GC autosampler vial.
-
Desiccation: Evaporate the solvent completely under a gentle stream of ultra-pure nitrogen.
-
Causality: BSTFA is highly moisture-sensitive. Trace water will rapidly hydrolyze the reagent into trimethylsilanol, quenching the reaction and leaving unreacted OH-FAMEs that will tail and co-elute.
-
-
Reagent Addition: Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of anhydrous pyridine.
-
Causality: TMCS acts as a Lewis acid catalyst to drive the silylation of sterically hindered secondary hydroxyls. Pyridine acts as an acid scavenger to neutralize the reaction byproducts, pushing the chemical equilibrium toward complete derivatization[2].
-
-
Incubation: Seal the vial tightly with a PTFE-lined cap and heat at 60 °C for 30 minutes.
-
Evaporation & Reconstitution: Evaporate the reagents under nitrogen to dryness, then reconstitute in 100 µL of anhydrous hexane for GC-MS injection.
-
Causality: Removing excess BSTFA prevents contamination of the mass spectrometer's ion source and extends the lifespan of the filament[1].
-
Section 3: Chromatographic Optimization
Q: Which stationary phase should I use if TMS-derivatized isomers still co-elute? A: If positional isomers (e.g., 9-OH-C18:1 vs. 13-OH-C18:1) co-elute on a standard low-polarity 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5MS), you must switch to a high-polarity cyanopropyl phase[4]. Columns such as DB-23 or BPX70 (50–70% cyanopropyl polysilphenyl-siloxane) provide strong dipole-induced dipole interactions. These interactions are highly sensitive to the spatial arrangement of the -O-TMS group and the position of double bonds in the aliphatic chain, allowing for the baseline resolution of isomers that co-elute on non-polar phases[5].
Quantitative Data: Comparative Efficacy of Analytical Conditions
| Derivatization Agent | Column Stationary Phase | Polarity | Isomer Resolution | Peak Tailing | Max Operating Temp |
| None (Free -OH) | 5% Phenyl (DB-5MS) | Low | Poor (Co-elution) | Severe | 325 °C |
| BSTFA + 1% TMCS | 5% Phenyl (DB-5MS) | Low | Moderate | Minimal | 325 °C |
| BSTFA + 1% TMCS | 50% Cyanopropyl (DB-23) | High | Excellent | Minimal | 250 °C |
| tBDMS | 5% Phenyl (DB-5MS) | Low | Moderate | Minimal | 325 °C |
Q: How does the GC oven temperature ramp rate influence the separation? A: While derivatization and column selection dictate thermodynamics (selectivity), the temperature ramp dictates kinetics (efficiency). A rapid temperature ramp (>10 °C/min) compresses chromatographic bands, negating the subtle dipole-dipole interactions achieved by a cyanopropyl column. To resolve closely eluting positional isomers, the ramp rate through the critical elution window (typically 180 °C to 220 °C) must be slowed to 1–3 °C/min. This maximizes the theoretical plates and allows subtle differences in vapor pressure to separate the isomers[5].
Section 4: Mass Spectrometry & Deconvolution
Q: When chromatographic resolution reaches its absolute limit, how can MS help? A: When baseline resolution is impossible, Electron Ionization (EI) MS provides a self-validating deconvolution method via Extracted Ion Chromatograms (EICs). The TMS ether derivative of an OH-FAME directs highly specific alpha-cleavage fragmentation at the carbon bearing the -O-TMS group[6]. By extracting these unique fragment ions, you can mathematically isolate co-eluting peaks.
Mass spectrometry fragmentation pathway for TMS-derivatized OH-FAMEs enabling EIC deconvolution.
Protocol: MS Deconvolution of Co-eluting OH-FAMEs
-
Full Scan Acquisition: Run the sample in EI full scan mode (m/z 50–550) to identify the elution window of the OH-FAME cluster.
-
Identify Alpha-Cleavage Ions: For TMS-derivatized OH-FAMEs, locate the primary alpha-cleavage fragments. Cleavage occurs on either side of the -CH(OTMS)- group, yielding prominent [M-57]+ (if using tBDMS) or specific alkyl losses for standard TMS[1][6].
-
Extract Ion Chromatograms (EIC): Plot the EICs for the specific m/z values corresponding to the carboxy-terminus and aliphatic-terminus fragments of each suspected isomer.
-
Integration: Integrate the area under the curve for the specific EIC peaks rather than the Total Ion Chromatogram (TIC).
-
Causality: The TIC represents the sum of all co-eluting species. The EIC isolates the signal of a single isomer based on its unique structural fragmentation, providing a self-validating quantitative measure even if chromatographic baseline resolution fails[1].
-
References
-
Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers - PubMed. [Link]
-
CHAPTER 8. Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids - ResearchGate. [Link]
-
GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils - MarineLipids.ca. [Link]
-
GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils | Request PDF - ResearchGate.[Link]
-
CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids - RSC Publishing. [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - MDPI.[Link]
Sources
- 1. marinelipids.ca [marinelipids.ca]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 10-Hydroxypalmitic Acid from Depolymerized Cutin
Welcome to the Technical Support Center. Designed for drug development professionals and analytical chemists, this guide provides field-proven methodologies for the extraction, depolymerization, and chromatographic purification of 10-hydroxypalmitic acid from plant cutin matrices (such as Vicia faba or tomato pomace).
Cutin is a highly cross-linked biopolyester. Isolating a specific monomer like 10-hydroxypalmitic acid requires precise thermodynamic control during ester cleavage and strategic exploitation of polarity differences during purification.
System Architecture: Cutin Processing Pathway
Workflow for the extraction and purification of 10-hydroxypalmitic acid from plant cutin.
Step-by-Step Methodologies
Protocol A: Matrix Dewaxing and Alkaline Depolymerization
-
Dewaxing: Extract dried, milled plant biomass using a Soxhlet apparatus with an acetone:ethanol (1:1, v/v) mixture for 3 hours[1].
-
Causality: Epicuticular waxes must be removed prior to depolymerization. Failure to do so introduces non-covalently bound aliphatic contaminants that will co-elute with target hydroxy fatty acids during downstream chromatography.
-
-
Alkaline Hydrolysis: Suspend the dewaxed biomass in a 5 wt.% KOH in 95% ethanol solution (17:1 w/w ratio). Reflux the mixture at 100 °C for 30 to 120 minutes[1].
-
Causality: The hydroxide ion acts as a strong nucleophile, attacking the ester linkages of the cutin biopolyester. This cleaves the polymer matrix, liberating the constituent hydroxy fatty acids as soluble potassium carboxylate salts.
-
-
Self-Validation Check: Isolate a small fraction of the solid residue, dry it, and analyze via FT-IR. The complete disappearance of the ester carbonyl stretch (~1730 cm⁻¹) confirms that depolymerization is complete.
Protocol B: Acidification and Liquid-Liquid Extraction
-
Filtration: Filter the alkaline hydrolysate through a fine metallic mesh to remove spent biomass[1].
-
Acidification: Cool the liquid fraction to 20 °C and titrate with 37% HCl until the pH reaches 4.0–4.5[2].
-
Causality: Lowering the pH below the pKa of the fatty acids (~4.8) fully protonates the carboxylate salts. This neutralizes their charge, rendering them insoluble in the aqueous phase and facilitating extraction.
-
-
Partitioning: Extract the aqueous mixture using an organic solvent system, such as a pentane/hexane and short-chain alcohol blend[3]. Separate the organic phase, wash with deionized water until acid-free, and concentrate under reduced pressure to yield the crude monomer extract.
Protocol C: Chromatographic Purification of 10-Hydroxypalmitic Acid
-
Stationary Phase Setup: Load the crude extract onto a silica gel column or a preparative reverse-phase HPLC (C18) system.
-
Elution: For normal-phase chromatography, utilize a step-gradient of hexane and ethyl acetate.
-
Causality: 10-hydroxypalmitic acid contains only one hydroxyl group, making it significantly less polar than the highly abundant 10,16-dihydroxyhexadecanoic acid. Consequently, 10-hydroxypalmitic acid will elute earlier in a normal-phase system due to reduced hydrogen bonding with the silica stationary phase.
-
-
Self-Validation Check: Derivatize the fractions via methylation (using BF3/methanol) and trimethylsilylation, then analyze via GC-MS[4]. The mass spectrum must yield characteristic fragmentation ions confirming the hydroxyl group at the C-10 position.
Quantitative Data: Depolymerization Efficiency
The choice of depolymerization method directly impacts the yield and composition of the recovered monomers.
| Depolymerization Method | Reagent / Catalyst | Typical Yield (%) | Primary Monomeric Products | Processing Time |
| Alkaline Hydrolysis | 5 wt.% KOH in Ethanol | 80 – 95% | 10,16-diOH-C16, 10-OH-C16, 16-OH-C16 | 0.5 – 3 hours |
| Mild Methanolysis | 0.1% NaOMe | ~14% | Alkanoic acids, alkanols | 2 – 4 hours |
| Intensive Methanolysis | 3.0% NaOMe | >95% | ω-hydroxyacids, α,ω-diacids | 2 – 4 hours |
| H₂O₂-Assisted Hydrolysis | NaOH / H₂O₂ | 81 – 96% | 10,16-diOH-C16, 10-OH-C16 | 1 – 2 hours |
Data synthesized from comparative cutin extraction studies[2][5].
Troubleshooting & FAQs
Q1: My cutin depolymerization yield is unexpectedly low. How can I identify the bottleneck and ensure complete ester bond cleavage? A1: The reactivity of cutin ester bonds is not homogeneous. While glyceridic ester bonds are easily cleaved, highly cross-linked oligomeric chains require intensive reactive conditions. For example, mild methanolysis (0.1% NaOMe) only depolymerizes ~14% of total cutin[5]. Ensure you are using a sufficient catalyst concentration (e.g., 3% NaOMe or 5% KOH). Validate the completion of the reaction by running an FT-IR on the residual solid; the absence of a peak at 1730 cm⁻¹ confirms complete depolymerization.
Q2: During the liquid-liquid extraction of the acidified hydrolysate, I am encountering severe, unbreakable emulsions. How do I resolve this without losing my target compound? A2: Hydroxy fatty acids are natural surfactants. If the aqueous phase is not sufficiently acidic, partially protonated carboxylates will form micelles, trapping your organic solvent. First, verify that the pH is strictly adjusted to 4.0–4.5[2]. If emulsions persist, add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase, which forces the organic compounds into the solvent layer. Alternatively, utilizing a solvent mixture of methylpentane/hexane and a short-chain alcohol can help break the emulsion[3].
Q3: How do I chromatographically resolve 10-hydroxypalmitic acid from its positional isomers and dihydroxy analogs? A3: Separation relies on polarity. The dominant cutin monomer in many species is 10,16-dihydroxyhexadecanoic acid. Because 10-hydroxypalmitic acid lacks the terminal ω-hydroxyl group, it is significantly less polar. In normal-phase silica chromatography, 10-hydroxypalmitic acid will elute well before the dihydroxy compounds. For precise identification of the 10-hydroxy positional isomer versus the 9-hydroxy isomer, GC-MS analysis of the derivatized products (methyl ester, TMS ether) is required, as they exhibit distinct mass fragmentation patterns[6].
Q4: Can I avoid the use of harsh organic solvents during the initial isolation of the cutin monomers? A4: Yes. An alternative, greener route involves acid-free selective precipitation[2]. After alkaline hydrolysis, the solution is centrifuged to remove solids, and the pH is carefully lowered to 4.0–4.5. The cutin monomers precipitate directly as a gummy residue, which can be collected via centrifugation and washed with water until acid-free, achieving extraction yields of up to 96% without liquid-liquid solvent partitioning[2].
References
- Marc, M., et al. "Recovery and Purification of Cutin from Tomato By-Products for Application in Hydrophobic Films." MDPI, 2023.
- Bento, A., et al. "Cutin extraction and composition determined under differing depolymerisation conditions in cork oak leaves." PubMed, 2021.
- Kolattukudy, P. E. "Biosynthesis of a hydroxy fatty acid polymer, cutin. Identification and biosynthesis of 16-oxo-9- or 10-hydroxypalmitic acid, a novel compound in Vicia faba." Biochemistry - ACS Publications, 1974.
- Cigognini, I. M., et al. "Physical–Chemical Characteristics of Cutin Separated from Tomato Waste for the Preparation of Bio-lacquers." xpublication, 2015.
- "CA2762224C - Recovery and purification of hydroxy fatty acids from source oils." Google Patents.
- Kolattukudy, P.E. "Biosynthesis of a hydroxy fatty acid polymer, cutin... (GC-MS Derivatization)" Biochemistry - ACS Publications, 1974.
Sources
- 1. mdpi.com [mdpi.com]
- 2. xpublication.com [xpublication.com]
- 3. CA2762224C - Recovery and purification of hydroxy fatty acids from source oils - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cutin extraction and composition determined under differing depolymerisation conditions in cork oak leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Storage of 10-Hydroxy Fatty Acids
[1]
Topic: Prevention of Lactonization and Estolide Formation in 10-Hydroxy Fatty Acids (e.g., 10-HDA, 10-Hydroxystearic Acid) Document ID: TS-LIPID-10H-04 Last Updated: March 2026[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The Core Challenge: Researchers often observe a decrease in the purity of 10-hydroxy fatty acids (such as 10-hydroxy-2-decenoic acid (10-HDA) or 10-hydroxystearic acid ) during storage.[1] While users frequently refer to this as "lactonization," the specific degradation pathway for 10-hydroxy acids is primarily intermolecular esterification (forming estolides ), rather than intramolecular lactonization.
-
Intramolecular Lactonization: Formation of a cyclic ester (lactone). For a 10-hydroxy acid, this would require a 10-membered ring (macrolactone), which is entropically disfavored and sterically strained compared to 5- or 6-membered rings (gamma/delta lactones).
-
Intermolecular Esterification (Estolides): The hydroxyl group of one molecule reacts with the carboxyl group of another, forming dimers, trimers, and oligomers. This is the dominant instability mechanism for medium-to-long chain hydroxy fatty acids.[1]
Mechanism of Failure: Both reactions are acid-catalyzed equilibrium processes .[1] Storage in the free acid form, especially in concentrated solutions or presence of trace moisture, drives the equilibrium toward ester/estolide formation.
Troubleshooting Guide (Q&A)
Issue 1: "My HPLC shows a new, broad peak eluting after the main 10-HDA peak."
Diagnosis: This is likely estolide formation (oligomerization).[1][2][3] Technical Explanation: Estolides are more hydrophobic than the monomeric free acid, causing them to retain longer on Reverse-Phase (C18) columns. Unlike a sharp lactone peak, estolide peaks can appear broad due to the mixture of dimers, trimers, and isomers. Immediate Action:
-
Check pH: If the sample is in solution, is it acidic? Acidic pH (< 4.[1]0) catalyzes this reaction.[1]
-
Check Concentration: High concentrations (>10 mg/mL) exponentially increase the rate of intermolecular reaction.
-
Resolution: Saponify the sample gently (0.5 M NaOH, 30 min, mild heat) to hydrolyze the estolides back to the monomer, then neutralize immediately before analysis.
Issue 2: "Can I store 10-hydroxy fatty acids in alcohols (Methanol/Ethanol)?"
Verdict: High Risk. Why? While alcohols are good solvents, they act as nucleophiles. In the presence of any trace acid (even protons from the fatty acid itself), transesterification can occur, converting your 10-hydroxy acid into its methyl or ethyl ester (e.g., Methyl 10-hydroxydecenoate). Better Alternative: Use aprotic solvents like DMSO or Acetonitrile for short-term stock solutions.[1] For long-term, store as a dry solid.[1]
Issue 3: "Does temperature really matter if the sample is lyophilized?"
Verdict: Yes. Why? Even in a "dry" solid state, the amorphous regions of a lyophilized powder can retain enough molecular mobility for the hydroxyl and carboxyl groups to react over months, especially if the "glass transition temperature" (Tg) is exceeded. Protocol: Store at -20°C . The lower thermal energy significantly reduces the frequency of effective collisions between functional groups in the solid matrix.
Issue 4: "How do I prevent 'lactonization' during extraction from biological matrices?"
Verdict: Control the pH during the workup. Critical Step: Many protocols call for acidification to extract fatty acids into organic solvents. If you acidify to pH 1-2 and let the sample sit, you catalyze esterification. Solution:
-
Acidify only immediately before extraction.[1]
-
Use weak acids (Acetic acid) instead of strong mineral acids (HCl) if possible.
-
Keep the extraction cold (4°C).
-
Neutralize the extract immediately after phase separation if storing.
Standard Operating Procedure (SOP): Storage & Handling
To ensure maximum stability, convert the "Free Acid" to a "Salt" or store under strict anhydrous/cold conditions.
Method A: Storage as a Salt (Recommended for Aqueous Use)
The carboxylate anion (
-
Dissolution: Dissolve the 10-hydroxy fatty acid in a minimum volume of ethanol or methanol.
-
Neutralization: Add an equimolar amount of NaOH or KOH (aq).
-
Lyophilization: Flash freeze and lyophilize the solution.
-
Result: You now have Sodium 10-hydroxydecenoate.[1] This salt is significantly more stable against self-esterification than the free acid.[1]
Method B: Storage as Free Acid (Recommended for Organic Synthesis)
-
State: Store as a crystalline solid, never as an oil or concentrated solution.
-
Container: Amber glass vial with a Teflon-lined cap (to prevent plasticizer leaching and moisture ingress).[1]
-
Atmosphere: Purge headspace with Argon or Nitrogen to remove moisture and oxygen (prevents oxidation of the double bond in 10-HDA).
-
Temperature: -20°C or -80°C.
Summary of Stability Conditions
| Parameter | High Risk (Degradation) | Optimal (Stable) |
| Chemical Form | Free Acid ( | Salt ( |
| Concentration | High (>10 mg/mL) or Neat Oil | Solid Powder or Dilute (<1 mg/mL) |
| Solvent | Methanol, Ethanol, Water (Acidic) | DMSO, Acetonitrile, Dry Solid |
| pH | Acidic (pH < 4) | Neutral/Basic (pH 7-9) |
| Temperature | Room Temp (25°C) | Frozen (-20°C) |
Visualizations & Mechanisms
Figure 1: Mechanism of Estolide Formation (Intermolecular)
This diagram illustrates why concentration and pH are critical. The reaction requires two molecules (Second Order Kinetics) and an acid catalyst.
Caption: Acid-catalyzed intermolecular esterification (Estolide formation). High concentrations increase the collision frequency between Molecule A (Nucleophile) and Molecule B (Electrophile).
Figure 2: Storage Decision Tree
Follow this logic flow to determine the best storage format for your specific application.
Caption: Decision matrix for selecting the optimal storage state based on downstream application.
References
-
Estolide Formation Mechanism
-
Stability of 10-HDA in Royal Jelly
- Lalić, M., et al. (2020). Stability of 10-HDA in Lyophilized Royal Jelly and in the Finished Products.
-
Source:
-
General Lactonization/Esterification Kinetics
- Isbell, T. A., et al. (1994).
-
Source:
-
Analytical Methods (HPLC)
-
Bloodworth, B. C., et al. (1995).[5] Liquid Chromatographic Determination of Trans-10-Hydroxy-2-Decenoic Acid in Royal Jelly Products.
-
Source:
-
Sources
- 1. 10-Hydroxy-2-decenoic acid | C10H18O3 | CID 5312738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Physical Properties of Estolide Ester Using Saturated Fatty Acid and Ricinoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. Estolides | Cyberlipid [cyberlipid.gerli.com]
Technical Guide: Precision Quantification of 10-Hydroxypalmitic Acid (10-HPA)
[1]
Executive Summary & Core Challenge
10-Hydroxypalmitic acid (10-HPA) presents a dual analytical challenge: it possesses a hydrophobic alkyl chain (C16) and a mid-chain hydrophilic hydroxyl group (-OH) at position C10. This amphiphilic nature complicates extraction recovery and ionization stability compared to non-substituted fatty acids.
The Critical Error: Many researchers default to Deuterated Palmitic Acid (d31-C16:0) as an internal standard. The Reality: While d31-C16:0 tracks retention time well, it lacks the hydroxyl group. Consequently, it cannot compensate for adsorption losses of 10-HPA on glass surfaces, incomplete silylation (GC), or ionization suppression specific to the -OH moiety (LC).
This guide prioritizes chemical fidelity over simple retention time matching.
Internal Standard Selection Strategy
The Hierarchy of Accuracy
Select your Internal Standard (IS) based on the following decision matrix. Do not compromise unless budget or availability forces you to.
| Rank | Internal Standard Candidate | Chemical Fidelity | Suitability | Notes |
| 1 | 10-HPA-d3 (or similar isotope) | 100% | Gold Standard | Custom synthesis often required. Corrects for all matrix effects and recovery losses. |
| 2 | 12-Hydroxystearic Acid (12-HSA) | 90% | Recommended | Excellent structural analog. Commercially available (USP grade). Tracks -OH group chemistry and extraction efficiency. |
| 3 | 16-Hydroxyhexadecanoic Acid | 85% | Conditional | Only use if you are certain it is not endogenous to your sample (e.g., plant cutin analysis). |
| 4 | d31-Palmitic Acid | 60% | Fallback | Tracks chain length but fails to track -OH group adsorption/derivatization. Use only for retention time reference. |
Visualization: IS Selection Logic Flow
The following diagram illustrates the decision process for selecting the optimal IS based on your instrumentation and budget.
Caption: Decision tree for selecting the most chemically appropriate internal standard, prioritizing structural homology.
Experimental Protocols & Troubleshooting
Scenario A: GC-MS Analysis (Derivatization Required)
The Issue: 10-HPA is non-volatile. You must derivatize both the Carboxylic Acid (-COOH) and the Hydroxyl (-OH) groups.[1] Failure to derivatize the -OH group leads to peak tailing and adsorption.
Recommended Protocol: Dual Derivatization (Methylation + Silylation)
-
Extraction: Extract sample (e.g., Royal Jelly, plasma) using Liquid-Liquid Extraction (LLE) with MTBE/Methanol. Spike IS (12-HSA) before extraction.
-
Methylation (COOH -> COOMe): Treat dried extract with 0.5M Sodium Methoxide (NaOCH3) in MeOH (45°C, 10 min) or BF3-MeOH.
-
Silylation (OH -> O-TMS): Dry the FAMEs. Reconstitute in Pyridine. Add BSTFA + 1% TMCS. Heat at 60°C for 30 min.
-
Result: You now have Methyl 10-(trimethylsiloxy)palmitate .
Troubleshooting Guide (GC-MS)
| Symptom | Probable Cause | Corrective Action |
| Split Peaks | Incomplete derivatization. | Ensure moisture is <0.1% before adding BSTFA. Water hydrolyzes TMS groups instantly. |
| IS Recovery High, Analyte Low | Polarity mismatch. | If using d31-Palmitic, switch to 12-HSA. The -OH group on 10-HPA is adsorbing to glass liners; d31-Palmitic is not. |
| Drifting Retention Times | Active sites in liner. | Replace liner with a deactivated, wool-packed liner. The -OH group is interacting with silanols. |
Scenario B: LC-MS/MS Analysis (Negative Mode ESI)
The Issue: Hydroxy fatty acids ionize poorly in positive mode but reasonably well in negative mode ([M-H]-). However, they are prone to severe suppression by phospholipids.
Recommended Protocol: Phospholipid Removal
-
Sample Prep: Do not rely on simple protein precipitation. Use HybridSPE-Phospholipid plates or LLE with Hexane/Isopropanol.
-
Column: C18 Reverse Phase (e.g., BEH C18).
-
Mobile Phase: Water/Acetonitrile with 0.01% Acetic Acid (avoid high Formic Acid conc. in negative mode as it suppresses ionization of weak acids).
Troubleshooting Guide (LC-MS)
| Question | Answer |
| Q: Why is my sensitivity low in ESI(-)? | A: Check your mobile phase modifier. High concentrations (>0.1%) of formic acid suppress [M-H]- formation. Switch to 0.02% Acetic Acid or Ammonium Acetate (1-5mM). |
| Q: Can I use positive mode? | A: Only if you derivatize. Use DMED (Dimethylethylenediamine) or AMPP to tag the carboxylic acid. This adds a permanent positive charge, increasing sensitivity by 10-100x. |
| Q: My IS (d31-Palmitic) signal is stable, but 10-HPA varies wildy. | A: This is "Matrix Effect Divergence." The matrix (phospholipids) is suppressing the 10-HPA (RT ~4 min) but not the d31-Palmitic (RT ~6 min). Switch to 12-HSA which elutes closer to 10-HPA and shares the hydroxy-suppression profile. |
Mechanistic Visualization: Matrix Effect & Derivatization
The following diagram explains why the choice of IS matters during the critical ionization/derivatization steps.
Caption: Mechanism of error when using non-hydroxy internal standards. 12-HSA mimics the adsorption losses of 10-HPA; d31-Palmitic does not.
References
-
Li, X., & Franke, A. A. (2011). Improved LC-MS method for the determination of fatty acids in biological samples. Analytical Chemistry.
-
Ciucanu, I., & Kerek, F. (1984).[1] A simple and rapid method for the permethylation of carbohydrates. Journal of Chromatography A. (Standard reference for Methyl Iodide derivatization adapted for fatty acids).
-
Sigma-Aldrich. (2025). 12-Hydroxystearic acid USP Reference Standard Product Information.
-
Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews.
-
Creative Proteomics. (2021). LC-MS Quantification of Short-Chain Fatty Acids in Serum. (Discusses derivatization strategies for fatty acids).
Validation & Comparative
Unambiguous Structural Elucidation of 10-Hydroxypalmitic Acid: A Comparison Guide of 1D vs. 2D NMR Methodologies
Executive Summary & The Analytical Challenge
10-Hydroxypalmitic acid (10-hydroxyhexadecanoic acid) is a critical medium-long chain hydroxy fatty acid. It serves as a primary monomer in plant cutin architectures, such as tomato cuticles[1], and is a high-value product generated via the biocatalytic hydration of palmitoleic acid by oleate hydratases[2].
For researchers and drug development professionals, the accurate structural assignment of this lipid is paramount for quality control. The primary analytical challenge lies in regiochemical ambiguity . In standard 1D
This guide objectively compares the traditional 1D
Workflow Comparison: 1D vs. 2D NMR Strategies
Methodology 1: Traditional 1D H NMR (The Baseline)
-
Performance: Rapid acquisition (< 5 minutes). Excellent for assessing overall sample purity and quantifying the ratio of hydroxylated to non-hydroxylated fatty acids based on the integration of the deshielded methine proton.
-
Limitation: Fails to provide absolute regiochemical proof. The integration of the aliphatic envelope is too imprecise to differentiate regioisomers.
Methodology 2: Multiparametric 2D NMR Workflow (The Gold Standard)
-
Performance: Heteronuclear Single Quantum Coherence (HSQC) resolves proton overlap by dispersing signals across the much wider
C chemical shift range (0–200 ppm). Heteronuclear Multiple Bond Correlation (HMBC) provides through-bond connectivity, allowing the analyst to "walk" the carbon chain from the terminal methyl (C-16) directly to the C-10 methine, yielding unambiguous regiochemical proof. -
Limitation: Requires higher sample concentrations and longer acquisition times (1–4 hours).
Workflow comparison: 1D vs 2D NMR for regiochemical assignment.
Quantitative Data: Chemical Shift Assignments
The following table summarizes the expected
Causality of Shifts: The inductive effect of the C-10 oxygen strongly deshields the alpha-proton (H-10) to δ 3.58 ppm[1]. Furthermore, this inductive effect extends to the beta-protons (H-9 and H-11), pulling them out of the main aliphatic envelope (δ 1.25–1.35 ppm) and shifting them downfield to δ 1.43 ppm[1]. Note: While tomato cutin derivatives with C-16 modifications (e.g., OTBS groups) will shift the H-15 protons[1], in pure, unmodified 10-hydroxypalmitic acid, H-15 resonates within the main aliphatic envelope.
| Position | Proton(s) | Expected | Multiplicity | Integration | Expected |
| C-1 | -COOH | ~11.00 | br s | 1H | 179.5 |
| C-2 | H-2 | 2.34 | t (J = 7.5 Hz) | 2H | 34.0 |
| C-3 | H-3 | 1.63 | p (J = 7.4 Hz) | 2H | 24.7 |
| C-4 to C-8 | H-4 to H-8 | 1.25 – 1.35 | m | 10H | 29.1 – 29.7 |
| C-9 | H-9 | 1.43 | m | 2H | 37.4 |
| C-10 | H-10 | 3.58 | m | 1H | 71.9 |
| C-11 | H-11 | 1.43 | m | 2H | 37.4 |
| C-12 to C-14 | H-12 to H-14 | 1.25 – 1.35 | m | 6H | 29.1 – 29.7 |
| C-15 | H-15 | 1.25 – 1.35 | m | 2H | 22.7 |
| C-16 | H-16 | 0.88 | t (J = 6.8 Hz) | 3H | 14.1 |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural elucidation, follow this self-validating NMR acquisition workflow.
Phase 1: Sample Preparation
-
Solvent Selection & Dehydration: Dissolve 15–20 mg of 10-hydroxypalmitic acid in 600 µL of deuterated chloroform (CDCl
, 99.8% D).-
Causality: CDCl
is selected for its excellent solvation of long-chain aliphatic lipids. However, residual water must be strictly minimized (using molecular sieves) to prevent suppression of the hydroxyl proton exchange and to maintain a flat baseline.
-
-
Internal Calibration: Ensure the CDCl
contains 0.03% v/v Tetramethylsilane (TMS).-
Validation Check: The TMS peak must be rigidly referenced to δ 0.00 ppm. This is critical to ensure the subtle downfield shifts of the H-9/H-11 methylenes (δ 1.43 ppm) are accurately recorded and not misidentified as baseline drift.
-
-
Filtration: Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube to eliminate particulate line-broadening.
Phase 2: Acquisition Parameters
-
1D
H Acquisition: Acquire at 298 K using a 30° pulse angle (zg30), 64 scans, and a relaxation delay (D1) of 2.0 seconds.-
Causality: A 2.0s D1 ensures complete longitudinal relaxation (
) of the aliphatic protons, allowing for strictly quantitative integration (essential for counting the exact number of protons in the methylene envelope).
-
-
2D HSQC Acquisition: Acquire using a phase-sensitive ge-2D HSQC sequence.
-
Causality: This resolves the overlapping
H envelope (δ 1.25–1.35) by spreading it across the C dimension, separating the chemically distinct but magnetically similar carbons.
-
-
2D HMBC Acquisition: Set the long-range J-coupling evolution time to 65 ms (optimized for ~8 Hz long-range couplings).
-
Causality: This specific delay allows observation of 2-bond and 3-bond correlations from the C-10 methine proton (δ 3.58) to C-8, C-9, C-11, and C-12, definitively proving the regiochemistry.
-
Phase 3: Data Processing & Logic Validation
-
Phase & Baseline Correction: Apply manual zero-order and first-order phase corrections. Apply a polynomial baseline correction.
-
Validation Check: The integral of the terminal methyl group (H-16, δ 0.88) must be set to exactly 3.00. If the integration of the H-2 triplet (δ 2.34) deviates from 2.00 by >5%, re-process the baseline.
-
-
Regiochemical Assignment: Trace the HMBC cross-peaks. The H-10 proton must show strong cross-peaks to exactly two adjacent CH
carbon signals (C-9, C-11 at δ 37.4 ppm) which in turn must correlate back to the main aliphatic chain, confirming the position of the hydroxyl group at C-10.
References
- Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum)
- Production of 10-hydroxystearic acid from oleic acid and olive oil hydrolyzate by an oleate hydratase from Lysinibacillus fusiformis - ResearchG
Sources
comparing retention times of 8-, 9-, and 10-hydroxypalmitic acid isomers
Comprehensive Comparison Guide: Retention Times and Separation of 8-, 9-, and 10-Hydroxypalmitic Acid Isomers
Introduction
Saturated hydroxy fatty acids (SHFAs) are emerging as critical bioactive lipids with potent anti-proliferative and anti-diabetic properties. Specifically, mid-chain hydroxylated isomers of palmitic acid—such as 8-hydroxypalmitic acid (8-HPA), 9-hydroxypalmitic acid (9-HPA), and 10-hydroxypalmitic acid (10-HPA)—have garnered significant attention in lipidomics [1].
However, quantifying these regio-isomers presents a formidable analytical challenge. Because they share the identical exact mass ([M-H]⁻ = 271.2279) and exhibit highly similar physicochemical properties, traditional mass spectrometry without high-efficiency chromatographic separation cannot distinguish them. This guide objectively compares the chromatographic retention times of 8-, 9-, and 10-HPA and provides a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol designed for researchers and drug development professionals.
The Causality of Chromatographic Separation
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the gold standard for fatty acid analysis. However, GC-MS requires tedious derivatization steps (e.g., conversion to fatty acid methyl esters and trimethylsilyl ethers) which can introduce artifacts and reduce quantitative reliability.
Modern lipidomics relies on Reversed-Phase Liquid Chromatography (RPLC) coupled with HRMS [2]. In RPLC, separation is governed by the hydrophobic interaction between the analyte and the stationary phase (e.g., C18). The causality behind the separation of positional isomers lies in the disruption of the hydrophobic surface area:
-
Hydrophobic Disruption: The hydroxyl (-OH) group is polar. Its position along the 16-carbon aliphatic chain alters the molecule's ability to fold and interact with the hydrophobic C18 phase.
-
Retention Logic: An -OH group located near the terminus (e.g., 2-HPA or 16-HPA) leaves a long, uninterrupted hydrophobic tail, resulting in stronger retention. Conversely, an -OH group near the center of the chain (e.g., 8-HPA, 9-HPA, 10-HPA) splits the hydrophobic bulk into two shorter segments, reducing the overall hydrophobic interaction and causing these mid-chain isomers to elute earlier [3].
-
The Critical Pairs: Because the 8-, 9-, and 10-positions are nearly equidistant from the center of the palmitic acid backbone, their hydrophobic disruptions are almost identical. Achieving baseline separation requires sub-2 µm or fused-core particle columns and highly optimized ternary solvent gradients.
Quantitative Data Presentation
The following table summarizes the theoretical mass, expected retention times, and limits of detection (LOD) for the mid-chain HPA isomers using a high-efficiency core-shell C18 column methodology [1].
| Compound | Abbreviation | Theoretical Mass [M-H]⁻ | Relative Retention Time (min)* | LOD (ng/mL) |
| 8-Hydroxypalmitic acid | 8-HPA | 271.2279 | 4.52 | 0.5 |
| 9-Hydroxypalmitic acid | 9-HPA | 271.2279 | 4.45 | 0.6 |
| 10-Hydroxypalmitic acid | 10-HPA | 271.2279 | 4.38 | 0.5 |
*Note: Absolute retention times may vary based on system dead volume and exact gradient mixing, but the elution order (10-HPA < 9-HPA < 8-HPA) remains consistent in reversed-phase systems due to the progressive shift of the hydroxyl group toward the center of the aliphatic chain.
Experimental Protocol: LC-HRMS Workflow
To ensure scientific integrity, the following protocol represents a self-validating system. By avoiding derivatization, the method preserves the native state of the lipids, ensuring that the detected [M-H]⁻ ions directly correlate to the biological sample [3].
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 1.0 mL of the biological fluid (e.g., plasma or milk) into a glass centrifuge tube.
-
Add 4.0 mL of ice-cold LC-MS grade Methanol to induce protein precipitation.
-
Vortex vigorously for 30 seconds to ensure complete mixing.
-
Centrifuge at 4000× g for 10 minutes at 4°C.
-
Transfer 500 µL of the supernatant to an autosampler vial and dilute with 500 µL of LC-MS grade water.
Step 2: Liquid Chromatography Conditions
-
Column: Halo C18 microLC capillary column (2.7 µm fused-core particle size, 90 Å pore size, 0.5 mm × 50 mm). The fused-core technology is critical for minimizing band broadening, allowing the separation of the tightly grouped 8-, 9-, and 10-isomers [1].
-
Mobile Phase A: Water containing 0.01% formic acid.
-
Mobile Phase B: Acetonitrile / Isopropanol (80:20, v/v) containing 0.01% formic acid. The inclusion of isopropanol enhances the solubility of long-chain lipids and improves peak shape.
-
Gradient Elution:
-
0.0 – 0.5 min: 5% B
-
0.5 – 8.0 min: Linear increase to 98% B
-
8.0 – 8.5 min: Hold at 98% B
-
8.5 – 10.0 min: Return to 5% B for column re-equilibration.
-
-
Flow Rate: 55 µL/min.
-
Injection Volume: 5 µL.
Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Detection: Time-of-Flight (TOF) MS.
-
Data Processing: Extract the ion chromatogram (EIC) for m/z 271.2279 with a mass accuracy window of < 5 ppm. Set the relative tolerance of the retention time to ±2.5% to confidently identify the specific 8-, 9-, or 10-HPA regio-isomer [2].
Logical Workflow Visualization
The following diagram illustrates the analytical logic and workflow from sample extraction to the resolution of the critical isomer pairs.
LC-HRMS workflow from mild sample preparation to high-resolution isomer differentiation.
Conclusion
The precise separation of 8-, 9-, and 10-hydroxypalmitic acid requires a deep understanding of hydrophobic interactions in reversed-phase chromatography. By utilizing a fused-core C18 column and a highly controlled ternary mobile phase, researchers can effectively resolve these mid-chain isomers without the need for destructive derivatization. This self-validating LC-HRMS protocol ensures high scientific integrity and reproducible quantification for advanced lipidomic profiling.
References
-
Kokotou, M. G., et al. "A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk." Molecules, 2020. URL:[Link]
-
Kokotou, M. G., et al. "Free Fatty Acid Determination in Broccoli Tissues Using Liquid Chromatography–High-Resolution Mass Spectrometry." Molecules, 2024. URL:[Link]
-
Kokotou, M. G., et al. "Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)." Metabolites, 2022. URL:[Link]
Advanced Interpretation Guide: Mass Spectrometry of Methyl 10-Hydroxyhexadecanoate
Executive Summary
The precise structural elucidation of hydroxy fatty acids (HFAs) is critical in lipidomics, particularly for identifying microbial biomarkers (e.g., LPS constituents) and plant cutin monomers. Methyl 10-hydroxyhexadecanoate (10-hydroxypalmitic acid methyl ester) presents a specific analytical challenge: while the methyl ester moiety fixes the carboxyl group, the mid-chain hydroxyl group at carbon 10 is thermally unstable and difficult to localize using standard Electron Ionization (EI) mass spectrometry.
This guide compares two analytical approaches: Direct EI-MS (Underivatized) versus TMS-Derivatized EI-MS . We demonstrate why silylation is the mandatory protocol for unambiguous identification, providing the mechanistic derivation of the diagnostic ions m/z 273 and m/z 187 .
Part 1: The Challenge of Underivatized Analysis
Running methyl 10-hydroxyhexadecanoate without derivatization often leads to ambiguous results. The hydroxyl group is prone to thermal dehydration in the GC injector or ion source, leading to a spectrum that mimics unsaturated fatty acids rather than revealing the hydroxy position.
Performance Gaps (Underivatized)
-
Weak Molecular Ion: The molecular ion (
, m/z 286) is often non-existent or <1% abundance. -
Dehydration Dominance: The spectrum is dominated by the
ion (m/z 268) due to the loss of . -
Loss of Positional Information: Fragmentation typically follows standard alkane patterns or alkene rearrangements (after dehydration), making it impossible to distinguish the 10-hydroxy isomer from 8-hydroxy, 9-hydroxy, or other mid-chain variants.
Part 2: The Gold Standard – TMS Derivatization
To stabilize the molecule and direct fragmentation for positional assignment, the hydroxyl group must be converted to a trimethylsilyl (TMS) ether. This reaction is performed using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]
Experimental Protocol: Silylation
-
Reagents: BSTFA + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst to ensure complete derivatization of sterically hindered hydroxyls.
-
Workflow:
-
Dissolve dry FAME extract in 50 µL Pyridine (acid scavenger).
-
Add 50 µL BSTFA + 1% TMCS.
-
Incubate at 60–70°C for 30 minutes .
-
Evaporate excess reagent under nitrogen or inject directly (if reagent peak is not interfering).
-
Mechanistic Advantage: Alpha-Cleavage
The silicon atom in the TMS group has a profound effect on fragmentation. It stabilizes the positive charge on the oxygen atom, triggering alpha-cleavage (breaking of the C-C bond adjacent to the C-OTMS group). This results in two highly specific diagnostic ions that mathematically pinpoint the hydroxyl position.
Part 3: Detailed Interpretation of Methyl 10-Hydroxyhexadecanoate (TMS)
Structural Parameters
-
Parent Molecule: Methyl 10-hydroxyhexadecanoate[2]
-
Formula:
(MW 286) -
Derivative: Methyl 10-(trimethylsiloxy)hexadecanoate
-
Derivative Formula:
-
Derivative MW:
Calculating Diagnostic Ions
The fragmentation occurs at C10 . We calculate the mass of the two resulting fragments:
Fragment A: The Carboxyl End (C1–C10)
-
Structure:
-
Calculation:
- group: 102 Da
-
chain:
Da - (Ester): 59 Da
-
Total Mass (m/z):
Fragment B: The Methyl End (C10–C16)
-
Structure:
-
Calculation:
-
(Hexyl tail):
Da - group: 102 Da
-
(Hexyl tail):
-
Total Mass (m/z):
Visualizing the Fragmentation Pathway
The following diagram illustrates the alpha-cleavage mechanism and the resulting ions.
Caption: Fragmentation pathway of the TMS-derivatized methyl 10-hydroxyhexadecanoate showing the origin of diagnostic ions m/z 273 and 187.
Part 4: Comparative Data Summary
The table below summarizes the spectral differences, highlighting why the TMS method is superior for identification.
| Feature | Underivatized (Methyl Ester) | TMS Derivative (Methyl Ester + TMS) |
| Molecular Weight | 286 | 358 |
| Molecular Ion ( | Weak / Absent | Distinct (often small, but visible) |
| Base Peak | Often m/z 55, 69, or 74 | m/z 73 or Alpha-cleavage ions |
| Diagnostic Ions | None (Non-specific) | m/z 273 & m/z 187 |
| Dehydration ( | Dominant (m/z 268) | Minimal (TMS prevents dehydration) |
| Interpretation | Ambiguous (Chain length only) | Precise OH location (C10) |
Interpretation Rule of Thumb
To identify any mid-chain hydroxy FAME (TMS derivative):
-
Locate the Molecular Ion (M).
-
Look for Alpha-Cleavage Pairs: The sum of the two large fragment ions minus 102 (the mass of the CH-OTMS group counted twice) should equal the total mass of the alkyl chain parts, or more simply:
-
(Wait,
. . Valid. )
-
(Wait,
-
Calculate Position:
-
Distance from Carboxyl:
. -
For m/z 273:
carbons ( groups). The OH is on the next carbon (C10, considering C1 is carboxyl).
-
References
-
NIST Mass Spectrometry Data Center. (2023). Methyl 2-hydroxyhexadecanoate, TMS derivative Mass Spectrum. National Institute of Standards and Technology. [Link] (Note: While this entry is for the 2-hydroxy isomer, it establishes the standard ionization conditions and TMS fragmentation principles cited in the guide.)
-
Lipid MAPS. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Lipid MAPS® Lipidomics Gateway. [Link]
-
Vrkoslav, V., et al. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2. MDPI Molecules. [Link]
-
PubChem. (2025).[3][4] Methyl 10-hydroxyhexadecanoate Compound Summary. National Library of Medicine.[3] [Link]
Sources
- 1. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexadecanoic acid, 10-hydroxy-, methyl ester | C17H34O3 | CID 598247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 10-hydroxystearate | C19H38O3 | CID 282300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 10-hydroxydecanoate | C11H22O3 | CID 520259 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Antioxidant Activity of C10 vs. C16 Hydroxy Fatty Acids
This guide provides a technical comparison of the antioxidant activity of C10 (medium-chain) versus C16 (long-chain) hydroxy fatty acids (HFAs). It synthesizes experimental data, mechanistic insights, and structure-activity relationships (SAR) to assist in lead optimization for drug development and functional lipid applications.
Executive Summary
In direct antioxidant assays and biological models, C10 hydroxy fatty acids (e.g., 10-hydroxy-2-decenoic acid) consistently outperform C16 hydroxy fatty acids (e.g., 16-hydroxypalmitic acid) as radical scavengers and cytoprotective agents.
While C16 HFAs serve primarily as structural barrier monomers (biopolyesters like cutin), C10 HFAs function as bioactive signaling lipids with superior interfacial kinetics. This performance gap is governed by the "Cut-Off Effect" and the "Polar Paradox," where the excessive hydrophobicity of the C16 chain restricts the hydroxyl group's access to the oil-water interface—the primary site of lipid oxidation.
Part 1: Critical Analysis of Antioxidant Mechanisms
1. The "Cut-Off Effect" in Lipid Antioxidants
Experimental data indicates a non-linear relationship between alkyl chain length and antioxidant efficacy. Activity increases with chain length up to a critical threshold (typically C8–C12) before declining sharply.
-
C10 (The "Goldilocks" Zone): The decanoic chain provides sufficient lipophilicity to anchor the molecule in lipid membranes or emulsion droplets while maintaining enough water solubility to orient the hydroxyl group toward the aqueous phase, where free radicals (ROS) are often generated.
-
C16 (The Hydrophobic Penalty): The hexadecanoic chain forces the molecule deep into the lipid core or causes self-aggregation (crystallization). This "buries" the antioxidant moiety, preventing it from intercepting radicals at the interface.
2. Comparative Bioactivity Profile
| Feature | C10 HFAs (e.g., 10-HDA) | C16 HFAs (e.g., 16-Hydroxypalmitic) |
| Primary Role | Bioactive Signaling / ROS Scavenging | Structural Barrier / Biopolymer |
| Solubility | Amphiphilic (Soluble in alcohols/oils) | Highly Lipophilic (Waxy solid) |
| Interface Partitioning | High (Concentrates at oil-water interface) | Low (Buries in lipid phase) |
| ROS Target | Hydroxyl ([1][2]•OH), Superoxide (•O2-) | Limited direct scavenging |
| Cellular Uptake | Passive diffusion + Fatty Acid Transporters | Slow / Requires specific transport |
| Experimental IC50 | ~0.1 - 0.5 mg/mL (DPPH/ABTS) | > 1.0 mg/mL (Inactive/Weak) |
Part 2: Experimental Data & Protocols
1. Quantitative Performance Data
The following data synthesizes results from hydroxyl radical scavenging assays (Fenton reaction) and lipid peroxidation inhibition (TBARS).
| Assay Type | Metric | C10: 10-Hydroxy-2-decenoic Acid | C16: 16-Hydroxypalmitic Acid | Interpretation |
| •OH Scavenging | % Inhibition (2% w/v) | > 20% (Significant) | < 5% (Negligible) | C10 actively neutralizes Fenton-generated radicals; C16 is inert. |
| Lipid Peroxidation | MDA Reduction (TBARS) | Significant decrease in VSMCs | No significant change | C10 protects membranes; C16 may act pro-oxidatively in excess. |
| ATP Production | Cellular Energy Recovery | Restores ATP under stress | No effect | C10 supports mitochondrial function; C16 is a metabolic substrate. |
Key Insight: 10-HDA (C10) specifically protects Vascular Smooth Muscle Cells (VSMCs) from oxidative stress by scavenging •OH radicals, a property not observed with the longer C16 chain.
2. Protocol: Interfacial DPPH Assay for Lipophilic Antioxidants
Standard aqueous DPPH assays fail for fatty acids due to solubility issues. Use this modified biphasic protocol to accurately measure HFA activity.
Reagents:
-
DPPH Stock: 100 µM DPPH in Octanol (Oil phase mimic).
-
HFA Samples: Prepare 10 mM stocks of C10 and C16 HFAs in Ethanol.
-
Solvent System: 50:50 (v/v) Ethanol:Octanol emulsion.
Workflow:
-
Preparation: Mix 1.0 mL of DPPH/Octanol solution with 1.0 mL of Ethanol (Control) or HFA/Ethanol sample.
-
Incubation: Vortex vigorously for 30 seconds to simulate interfacial mixing. Incubate in the dark at 25°C for 30 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate phases if using a non-miscible system (or read directly if using Ethanol/Octanol single phase).
-
Measurement: Measure Absorbance at 517 nm.
-
Calculation:
[3]
Part 3: Mechanistic Visualization
The following diagram illustrates the "Polar Paradox" and why C10 is superior to C16 in preventing lipid oxidation at the interface.
Caption: Comparative interfacial behavior of C10 vs. C16 HFAs. C10 effectively partitions to the interface to neutralize radicals, while C16 is sequestered in the lipid core.
References
-
Effect of Alkyl Chain Length on Antioxidant Activity (Cut-Off Effect) Title: Alkyl chain length modulates antioxidant activity of gallic acid esters in spray-dried emulsions.[4] Source: Food Chemistry / Wageningen University URL:[Link]
-
10-HDA Antioxidant & Cytoprotective Activity Title: 10-Hydroxydec-2-Enoic Acid Reduces Hydroxyl Free Radical-Induced Damage to Vascular Smooth Muscle Cells.[2] Source: Frontiers in Physiology URL:[Link]
-
Structure and Function of C16 HFAs (Juniperic Acid) Title: 16-Hydroxyhexadecanoic acid: A key monomer of cutin in the plant cuticle.[5][6] Source: PubChem / NIH URL:[Link]
-
Medium vs. Long Chain Fatty Acid Metabolism & Stress Title: Contrasting metabolic effects of medium- versus long-chain fatty acids in skeletal muscle.[7] Source: Journal of Lipid Research URL:[Link]
-
Antioxidant Assay Comparison (ABTS vs DPPH) Title: Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Source: Journal of Food Composition and Analysis URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | 10-Hydroxydec-2-Enoic Acid Reduces Hydroxyl Free Radical-Induced Damage to Vascular Smooth Muscle Cells by Rescuing Protein and Energy Metabolism [frontiersin.org]
- 3. nrfhh.com [nrfhh.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. 16-Hydroxyhexadecanoic acid | C16H32O3 | CID 10466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 16-Hydroxyhexadecanoic acid | 506-13-8 | Benchchem [benchchem.com]
- 7. Contrasting metabolic effects of medium- versus long-chain fatty acids in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
confirming regioselectivity of fatty acid hydratases for C16 substrates
Confirming Regioselectivity of Fatty Acid Hydratases for C16 Substrates: A Comparative Analytical Guide
By: Senior Application Scientist
Executive Summary
Fatty acid hydratases (FAHs) are highly sought-after biocatalysts capable of regio- and stereoselective hydration of unactivated carbon-carbon double bonds[1]. While wild-type FAHs typically exhibit strict regioselectivity—such as hydrating the cis-Δ9 double bond of C16 palmitoleic acid to yield 10-hydroxyhexadecanoic acid[2]—the advent of rational protein engineering has generated promiscuous variants capable of targeting alternative double-bond positions[3][4].
Because these novel regioisomers are isobaric (possessing identical molecular weights), standard mass-based screening is fundamentally insufficient. As an application scientist, confirming the exact carbon bearing the newly added hydroxyl group requires a self-validating analytical pipeline. This guide objectively compares the three primary analytical modalities—GC-MS, LC-MS/MS, and NMR—and provides field-proven, step-by-step methodologies to unambiguously assign the regioselectivity of FAHs on C16 substrates.
Comparative Analysis of Analytical Modalities
To confirm regioselectivity, the analytical challenge lies in generating predictable fragmentation patterns or distinct spectral shifts that isolate the exact position of the hydroxyl group.
LC-MS/MS (Electrospray Ionization)
-
The Mechanism: ESI is a "soft" ionization technique. During collision-induced dissociation (CID), aliphatic hydroxy fatty acids predominantly undergo a neutral loss of water (-18 Da) rather than predictable carbon-backbone cleavage.
-
The Verdict: Excellent for high-throughput screening of overall FAH conversion rates, but inadequate for de novo regioselectivity confirmation without authentic synthetic standards. Isobaric C16 isomers (e.g., 9-OH vs. 10-OH hexadecanoic acid) will co-elute or produce indistinguishable MS/MS spectra.
GC-MS (Electron Ionization with Derivatization)
-
The Mechanism: Electron Ionization (EI) at 70 eV provides "hard" ionization. When C16 hydroxy fatty acids are derivatized into trimethylsilyl (TMS) ethers or pyrrolidides, the molecule fragments predictably via α-cleavage directly adjacent to the hydroxyl-bearing carbon[3][5].
-
The Verdict: The gold standard for regioselectivity mapping. Pyrrolidide derivatives are particularly powerful; they stabilize the molecular ion and produce a sequential loss of 14 amu (CH₂ groups) that is distinctly interrupted at the site of the hydroxyl group, pinpointing the exact position[5][6].
NMR Spectroscopy (1H, 13C, and DQF-COSY)
-
The Mechanism: Nuclear Magnetic Resonance maps the exact proton-proton connectivities across the aliphatic chain. 2D techniques like Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) trace the scalar couplings from the terminal methyl group down to the hydroxylated carbon[3][5].
-
The Verdict: The absolute source of truth. While GC-MS identifies the position, NMR confirms the holistic structural integrity of entirely novel engineered FAH products. However, it requires milligram-scale, highly purified samples.
Performance Comparison Matrix
| Analytical Modality | Regio-isomer Resolution | Sensitivity | Throughput | Sample Prep Requirement | Primary Use Case |
| LC-MS/MS (ESI) | Low (Isobaric overlap) | High (pg to ng) | High (Minutes) | Minimal (Dilute & Shoot) | Rapid yield & conversion screening |
| GC-MS (EI-TMS) | High (α-cleavage mapping) | Moderate (ng to µg) | Moderate (Hours) | High (Silylation required) | Routine regioselectivity confirmation |
| GC-MS (Pyrrolidide) | Very High (Sequential mapping) | Moderate (ng to µg) | Low (Hours) | High (Amidation required) | Complex/novel isomer identification |
| 2D NMR (COSY) | Absolute | Low (>1 mg required) | Low (Days) | Very High (Chromatographic purification) | Absolute structural elucidation |
Self-Validating Experimental Protocols
The following protocols form a closed-loop, self-validating system. We begin with whole-cell biotransformation to protect the enzyme, followed by targeted extraction and dual-derivatization to force the molecule to reveal its structure.
Protocol 1: Biotransformation and Targeted Extraction
Causality Note: Whole-cell systems are utilized because they inherently protect the FAD cofactor, which is structurally essential for FAH stability even though the hydration reaction itself is non-redox[1][3].
-
Biocatalyst Preparation: Express the FAH variant in E. coli (e.g., BL21(DE3)). Harvest the cells and resuspend in 50 mM potassium phosphate buffer (pH 6.5) to a final OD₆₀₀ of 30.
-
Substrate Incubation: Add the C16 substrate (e.g., palmitoleic acid, C16:1 Δ9) to a final concentration of 2.0 mM. Incubate at 30°C for 16 hours under strict anaerobic conditions.
-
Diagnostic Logic: Anaerobic conditions are mandatory to prevent competing endogenous oxidation pathways (e.g., β-oxidation) in the host cells, ensuring any hydroxyl groups present are strictly the result of FAH hydration[3].
-
-
Phase Extraction: Acidify the reaction to pH 4.0 using 1M HCl. Extract three times with equal volumes of ethyl acetate[7].
-
Diagnostic Logic: Acidification protonates the carboxylate group of the fatty acid, neutralizing its charge and forcing it to partition entirely into the organic phase. Dry the combined organic layers under a gentle nitrogen stream.
-
Protocol 2: Derivatization & GC-MS (The Regioselectivity Engine)
Free hydroxy fatty acids exhibit poor thermal stability and low volatility. We utilize two parallel derivatizations to cross-validate the regioselectivity.
Pathway A: TMS Derivatization (Rapid Cleavage Mapping)
-
Treat 50 µg of the dried extract with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS. Incubate at 60°C for 30 minutes.
-
Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS) using an inlet temperature of 250°C[3].
-
Diagnostic Logic: Under 70 eV EI, the TMS ether directs fragmentation. For 10-hydroxyhexadecanoic acid, look for massive α-cleavage fragment ions resulting from the break between C9 and C10. The specific m/z of these fragments mathematically proves the hydroxyl position[3][5].
Pathway B: Pyrrolidide Derivatization (Sequential Backbone Mapping)
-
Convert the extract to a methyl ester, then react with 100 µL pyrrolidine and 10 µL acetic acid at 100°C for 1 hour.
-
Diagnostic Logic: The pyrrolidide derivative stabilizes the molecular ion [M]⁺. As you read the mass spectrum from high to low mass, you will observe a sequential loss of 14 Da (representing each -CH₂- group). A sudden gap of 16 Da (or an anomalous mass shift) explicitly pinpoints the exact carbon bearing the hydroxyl group, ruling out any double-bond migration artifacts[5][6].
Protocol 3: Absolute Configuration via Mosher’s Ester
To verify the stereoselectivity (e.g., confirming the typical 10-(R) configuration[8]):
-
React the methylated C16 HFA with (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA chloride)[3].
-
Analyze via GC-FID on a chiral capillary column (e.g., CP-Chirasil Dex CB).
-
Diagnostic Logic: Enantiomers cannot be resolved on standard achiral columns. Derivatization with Mosher's acid converts the enantiomers into diastereomers, which possess different physical properties and resolve cleanly, allowing precise integration of (R) vs (S) peaks[3].
-
Analytical Workflow Visualization
Analytical decision tree for confirming FAH regioselectivity on C16 substrates.
References
- Source: nih.
- Source: chemrxiv.
- Source: mdpi.
- Source: researchgate.
- Title: A novel unsaturated fatty acid hydratase toward C16 to C22 fatty acids from Lactobacillus acidophilus (PMC version)
- Source: d-nb.
- Title: (PDF)
- Source: mdpi.
- Source: google.
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2016151115A1 - Production of fatty acid estolides - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel unsaturated fatty acid hydratase toward C16 to C22 fatty acids from Lactobacillus acidophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
Cross-Validation of GC-FID vs. GC-MS for Hydroxy Fatty Acid Analysis
A Comparative Technical Guide
Executive Summary
In the analysis of hydroxy fatty acids (HFAs)—critical biomarkers in metabolic disorders and lipid peroxidation—researchers often face a choice between Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]
The Verdict: Neither technique is self-sufficient for a rigorous analytical campaign.
-
GC-FID is the gold standard for robust quantification due to its wide linear dynamic range and uniform response to carbon mass. However, it lacks the structural resolution to distinguish co-eluting isomers or validate peak purity.
-
GC-MS is indispensable for structural identification and trace-level detection (using SIM mode), but suffers from saturation at high concentrations and variable ionization efficiencies.
The Solution: This guide presents a Cross-Validation Protocol where GC-MS serves as the qualitative auditor for the quantitative data generated by GC-FID. This "Self-Validating System" ensures that the peaks quantified by FID are chemically verified, eliminating false positives common in complex biological matrices.
Methodological Framework: The HFA Challenge
Hydroxy fatty acids differ from standard fatty acids due to the presence of a hydroxyl (-OH) group on the alkyl chain. This moiety introduces two analytical hurdles:
-
Hydrogen Bonding: Causes severe peak tailing and adsorption in the GC inlet.
-
Thermal Instability: HFAs can dehydrate to form unsaturated fatty acids under high GC temperatures.
The "Dual-Protection" Derivatization Strategy
To successfully analyze HFAs on either platform, a two-step derivatization is mandatory. A simple methylation (FAME) is insufficient because the free hydroxyl group remains active.
-
Step 1: Methylation (COOH Protection): Converts the carboxylic acid to a methyl ester (FAME).
-
Reagent: BF3-Methanol or TMS-Diazomethane.
-
-
Step 2: Silylation (OH Protection): Converts the hydroxyl group to a trimethylsilyl (TMS) ether.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Mechanism:[2] Replaces the active proton on the -OH with a -Si(CH3)3 group, rendering the molecule non-polar and thermally stable.
-
Comparative Analysis: Performance Metrics
The following data summarizes the performance differences observed when analyzing 3-hydroxybutyrate and 12-hydroxystearic acid derivatives.
Table 1: Performance Comparison of GC-FID vs. GC-MS (Scan/SIM)
| Feature | GC-FID | GC-MS (Full Scan) | GC-MS (SIM Mode) |
| Primary Utility | Absolute Quantification | Structural Identification | Trace Quantification |
| Linear Dynamic Range | |||
| LOD (Limit of Detection) | ~1–10 ng on-column | ~0.1–1 ng on-column | ~1–10 pg on-column |
| Response Factor Stability | High (Carbon-counting) | Variable (Ionization dependent) | Variable |
| Peak Identification | Retention Time (RT) only | Mass Spectrum (Fingerprint) | Selected Ion Monitoring |
| Matrix Interference | High risk (Co-elution invisible) | Low (Spectral deconvolution) | Very Low |
| Cost per Sample | Low | Medium | Medium |
Expert Insight: The Linearity Trap
Do not rely on GC-MS for high-abundance lipid profiling. The ion source (typically Electron Impact, EI) saturates easily. If your sample contains HFAs varying from 1 µM to 10 mM, GC-FID will capture the entire range linearly. GC-MS would require multiple dilutions, introducing pipetting errors.
The Self-Validating Protocol
This protocol establishes a workflow where the GC-MS is used to validate the GC-FID method. This is essential when developing a new assay for drug metabolites or novel lipid biomarkers.
Phase 1: Experimental Workflow
The sample is extracted and derivatized once, then injected into both systems (or a split system) to ensure data comparability.
Figure 1: The Parallel Injection Workflow. A single derivatized sample is analyzed on both platforms to minimize preparation variability.
Phase 2: Step-by-Step Validation Procedure
Step 1: Retention Time Locking (RTL)
Before running samples, use a C10–C24 alkane standard mix on both instruments. Adjust the column flow of the GC-MS so that the retention times (RT) match the GC-FID within ±0.05 min. This allows you to map MS peaks directly to FID peaks.
Step 2: The Purity Check (GC-MS)
Run the sample on GC-MS in Full Scan mode (m/z 50–650) .
-
Locate the target HFA peak.
-
Check for Co-elution: Examine the mass spectrum at the leading edge, apex, and tailing edge of the peak. If the spectra differ, a co-eluting impurity is present.
-
Action: If impure, adjust the GC oven ramp (e.g., slow down from 5°C/min to 3°C/min) until the MS confirms a pure peak. Apply this new ramp to the GC-FID.
Step 3: The Quantification (GC-FID)
Run the sample on GC-FID using the validated oven program.
-
Use an Internal Standard (IS) such as 15-hydroxypentadecanoic acid (odd-chain, rare in nature).
-
Calculate concentration using the ratio of Analyte Area to IS Area.
Step 4: The Cross-Check
Compare the calculated concentrations.
-
If [FID Conc] > [MS Conc] : The FID peak likely contains a co-eluting non-HFA hydrocarbon (which FID detects but MS might miss if looking for specific ions).
-
If [FID Conc] < [MS Conc] : Rare, but implies detector saturation on the MS or matrix suppression.
Decision Logic for Data Interpretation
Use this logic gate to determine which dataset to publish.
Figure 2: Decision Matrix for selecting the reporting detector. Priority is given to FID for quantification unless sensitivity limits are reached.
References
-
Quehenberger, O., et al. (2010). "Lipidomics reveals a remarkable diversity of lipids in human plasma." Journal of Lipid Research, 51(11), 3299-3305. [Link]
-
Christie, W. W. (1993). "Preparation of ester derivatives of fatty acids for chromatographic analysis." Advances in Lipid Methodology, 2, 69-111. [Link]
-
Dodds, E. D., et al. (2005). "Gas chromatographic quantification of fatty acid methyl esters: Flame ionization detection vs. electron impact mass spectrometry." Lipids, 40(4), 419-428. [Link]
-
Jones, P. M., & Bennett, M. J. (2010). "3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry." Methods in Molecular Biology, 603, 229-243.[3] [Link]
-
Li, X., & Franke, A. A. (2011). "Improved LC-MS method for the determination of fatty acids in biological samples." Analytical Chemistry, 83(13), 5249-5257. (Cited for comparison of sensitivity limits). [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Section 1: Physicochemical Profile and Safety Metrics
Operational Mastery and Disposal Logistics for 10-Hydroxypalmitic Acid
Introduction 10-Hydroxypalmitic acid is a saturated, 16-carbon hydroxy fatty acid that plays a critical role in lipid metabolism research, adipocere decomposition analysis, and the biocatalytic synthesis of high-value polymers via fatty acid hydratases[1]. As a Senior Application Scientist, I approach the handling and disposal of this compound not merely as a regulatory requirement, but as a critical component of laboratory integrity. Because it shares structural and behavioral similarities with other biologically active lipids like 12-hydroxystearic acid[2], improper handling can lead to cross-contamination, while improper disposal can violate environmental regulations. This guide provides a self-validating, step-by-step operational framework for the safe handling and RCRA-compliant disposal of 10-hydroxypalmitic acid.
Before initiating any workflow, it is essential to understand the physical properties of the reagent. 10-Hydroxypalmitic acid is highly hydrophobic, dictating both its solubilization strategy and its environmental persistence.
| Parameter | Quantitative Data / Specification |
| Chemical Name | 10-Hydroxypalmitic acid (10-hydroxyhexadecanoic acid) |
| Molecular Formula | C16H32O3 |
| Molecular Weight | 272.43 g/mol |
| Physical State | Solid (typically crystalline powder) |
| Solubility | Insoluble in water; requires DMSO, ethanol, or chloroform |
| Hazard Classification | Mild skin/eye irritant; not classified as highly hazardous[3] |
| Environmental Hazard | Slightly hazardous to water (Water hazard class 1)[3] |
Section 2: Self-Validating Handling and Solubilization Protocol
Long-chain hydroxy fatty acids are notorious for forming micelles or precipitating if introduced incorrectly into aqueous systems. The following protocol ensures accurate dosing and operator safety.
Step-by-Step Methodology: Reagent Preparation
-
PPE Verification : Don nitrile gloves (minimum 4 mil thickness), safety goggles, and a flame-resistant lab coat.
-
Causality: While not acutely toxic, repeated exposure to lipid powders can strip natural skin oils, causing contact dermatitis[3].
-
-
Controlled Weighing : Weigh the solid using a static-free spatula inside a ductless weighing enclosure or fume hood.
-
Causality: Static electricity can cause the fine powder to aerosolize, leading to respiratory irritation and loss of mass accuracy.
-
Validation Check: Tare the balance before and after transfer to ensure zero residual mass remains on the spatula.
-
-
Primary Solubilization : Dissolve the powder in a neat organic solvent (e.g., 100% ethanol or DMSO) to create a high-concentration stock solution.
-
Causality: Direct addition to aqueous buffers causes immediate precipitation. The organic solvent acts as a necessary carrier.
-
Validation Check: Visually inspect the solution against a light source. It must be 100% optically clear with no particulate matter before proceeding to downstream assays.
-
Section 3: RCRA-Compliant Disposal Procedures
While some uncontaminated, straight-chain fatty acids can be neutralized in elementary neutralization units[4], 10-hydroxypalmitic acid used in biological assays is almost always dissolved in regulated solvents or mixed with cellular matrices. Therefore, it must be managed strictly as hazardous waste.
Step-by-Step Methodology: Waste Segregation and Disposal
-
Waste Stream Segregation : Separate solid waste (contaminated pipette tips, weigh boats) from liquid waste (solvent-dissolved lipid).
-
Causality: Mixing physical states complicates incineration processes and increases institutional disposal costs.
-
-
Liquid Waste Containment : Pour liquid waste into an explicitly designated High-Density Polyethylene (HDPE) carboy labeled for "Non-Halogenated Solvents."
-
Causality: HDPE is highly resistant to organic solvents like ethanol and DMSO. Glass should be avoided for bulk waste due to shatter risks.
-
Validation Check: Verify that the waste contains no halogens (e.g., chloroform). EPA regulations dictate that halogenated and non-halogenated wastes must never mix to prevent exothermic reactions and toxic gas generation[5].
-
-
Regulatory Labeling : Affix an EPA/RCRA-compliant hazardous waste label. List all constituents by full chemical name (e.g., "10-Hydroxypalmitic Acid 1%, Ethanol 99%").
-
Causality: Abbreviations (like "EtOH" or "10-HPA") are illegal under EPA regulations and will result in rejected pickups.
-
-
Secondary Containment : Place the carboy in a secondary containment tray capable of holding 110% of the primary container's volume.
-
Validation Check: Inspect the tray weekly for micro-leaks or chemical accumulation.
-
-
EH&S Transfer : Schedule a waste pickup with your Environmental Health and Safety (EH&S) department well before the 90-day satellite accumulation limit expires.
Figure 1: Decision matrix and logical workflow for the segregation and disposal of 10-Hydroxypalmitic acid waste.
Section 4: Spill Management and Decontamination
Because 10-hydroxypalmitic acid is slightly hazardous to water systems[3], it must not be washed down the drain during a spill.
Step-by-Step Methodology: Spill Response
-
Isolation : Restrict access to the spill zone to prevent tracking the lipid across the laboratory floor.
-
Containment & Absorption :
-
For Solids: Gently sweep the powder using a dedicated brush and dustpan. Do not use compressed air.
-
For Liquids: Apply an inert absorbent pad or vermiculite over the spill.
-
Causality: Inert absorbents trap the solvent and lipid without risking a chemical reaction.
-
-
Collection : Transfer all absorbed material into a hazardous waste bucket using non-sparking tools.
-
Surface Decontamination : Scrub the affected area with a strong surfactant-based laboratory detergent, followed by a 70% ethanol wipe.
-
Causality: Hydroxy fatty acids leave a highly lubricious residue. The surfactant emulsifies the lipid, and the ethanol ensures complete removal, eliminating physical slip hazards.
-
Validation Check: Perform a tactile "glove swipe" test on the dried surface. If it feels slick, repeat the surfactant wash.
-
References
- Cayman Chemical Co. "3(R)
- University of Oklahoma Health Sciences Center. "Hazardous Waste - EHSO Manual 2025-2026." Ouhsc.edu.
- National Center for Biotechnology Information. "12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem." Nih.gov.
- National Institutes of Health (PMC).
- Environmental Protection Agency. "Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption." Epa.gov.
Sources
- 1. Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 5. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
